molecular formula C4H6N4O B8459112 4-amino-1H-imidazole-2-carboxamide

4-amino-1H-imidazole-2-carboxamide

Cat. No.: B8459112
M. Wt: 126.12 g/mol
InChI Key: QTJCXJBZLYSWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1H-imidazole-2-carboxamide is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-1H-imidazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1H-imidazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

5-amino-1H-imidazole-2-carboxamide

InChI

InChI=1S/C4H6N4O/c5-2-1-7-4(8-2)3(6)9/h1H,5H2,(H2,6,9)(H,7,8)

InChI Key

QTJCXJBZLYSWAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(=O)N)N

Origin of Product

United States
Foundational & Exploratory

Physicochemical Architecture and Tautomeric Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-amino-1H-imidazole-2-carboxamide reveals a highly versatile, yet historically under-characterized, heterocyclic scaffold. While its regioisomer—5-aminoimidazole-4-carboxamide (AICA)—is universally recognized as a critical intermediate in de novo purine biosynthesis and an AMPK activator, the 2-carboxamide variant has recently emerged at the forefront of two distinct scientific domains: high-resolution clinical metabolomics and advanced synthetic nanotechnology[1][2].

This whitepaper provides a comprehensive examination of 4-amino-1H-imidazole-2-carboxamide, detailing its structural dynamics, synthetic methodologies, and its newly discovered role as a highly discriminatory biomarker in autoimmune pathology.

The core structure of 4-amino-1H-imidazole-2-carboxamide (CAS: 56504-99-5 for its hydrochloride salt) consists of an electron-rich imidazole ring substituted with an amine at the C-4 position and a carboxamide group at the C-2 position. This specific spatial arrangement dictates its unique hydrogen-bonding capabilities and acid-base profile.

Quantitative Physicochemical Profile

To establish a baseline for analytical and synthetic workflows, the core quantitative properties of the free base and its hydrochloride salt are summarized below:

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₄H₆N₄OHighly polar, low molecular weight metabolite.
Molecular Weight 126.12 g/mol (Free Base)Requires high-resolution MS for isobaric differentiation.
LogP ~ -1.10Highly hydrophilic; elutes early in reversed-phase HPLC.
Acid Dissociation (pKa) Neutral between pH 6.0 – 10.0Optimal extraction and analysis require buffered aqueous systems.
Hydrogen Bonding 3 Donors, 2 AcceptorsFacilitates strong intermolecular dimerization and target binding.
Intramolecular Tautomerization

A defining feature of 1H-imidazole-2-carboxamides is their dynamic prototropic tautomerism. Density Functional Theory (DFT) and NMR studies confirm that the molecule undergoes rapid tautomerization in solution[2].

  • Causality of Tautomerism: Unlike standard imidazoles where proton exchange is purely solvent-mediated, the C-2 carboxamide group acts as an active proton carrier. The NH proton migrates to the adjacent amide oxygen; the newly protonated amide group then rotates 180° along the imidazole plane, releasing the proton to the opposite ring nitrogen[2].

  • Application: This structural fluidity allows the molecule to dynamically alter its hydrogen-bond donor/acceptor presentation, enabling it to act as a "universal reader" capable of binding all four naturally occurring DNA bases (with an affinity gradient of dG > dC ≫ dT > dA) in nanopore sequencing technologies[2].

Metabolomic Profiling and Biomarker Utility

Historically, the 4/5-carboxamide isomer (AICA) dominated metabolic literature. However, recent untargeted LC-HRMS metabolomics have identified 4-amino-1H-imidazole-2-carboxamide as a highly significant circulating biomarker in Rheumatoid Arthritis (RA)[1].

Pathological Significance in Autoimmunity

In states of chronic immune activation, the demand for nucleotide synthesis skyrockets. The accumulation of 4-amino-1H-imidazole-2-carboxamide correlates with heightened flux through the purine biosynthesis pathway in proliferating stromal and immune cells[1]. Receiver Operating Characteristic (ROC) analysis demonstrates that a biomarker panel including this specific metabolite discriminates established RA patients from healthy controls with an exceptional Area Under the Curve (AUC) of 0.993[3][4].

MetabolicPathway Purine De Novo Purine Biosynthesis AICA2 4-Amino-1H-imidazole- 2-carboxamide Purine->AICA2 High Flux Turnover Immune Immune Cell Proliferation AICA2->Immune Metabolic Stress Signal Signaling MAPK / PKC / IL-6 Cascades Immune->Signaling Cytokine Release RA Rheumatoid Arthritis Pathogenesis Signaling->RA Chronic Inflammation

Metabolic and signaling cascade implicating 4-amino-1H-imidazole-2-carboxamide in Rheumatoid Arthritis.

Self-Validating LC-HRMS Analytical Protocol

To accurately quantify this highly polar metabolite from complex biological matrices, a rigorous, self-validating extraction and chromatography protocol is required[1].

Step-by-Step Methodology:

  • Biphasic Extraction: Add 50 μL of cold methanol and chloroform to 50 μL of plasma, followed by water.

    • Causality: The addition of cold organic solvents immediately quenches enzymatic degradation. The subsequent addition of water creates a biphasic system. Upon centrifugation (10,000 × g, 5 min), proteins precipitate at the interphase, while lipophilic matrix components (which cause severe ion suppression in MS) partition into the lower chloroform layer. The highly polar 4-amino-1H-imidazole-2-carboxamide is isolated in the upper aqueous-methanol layer.

  • Concentration: Dry the aqueous supernatant using a vacuum centrifugal evaporator.

    • Causality: Vacuum drying at ambient or sub-ambient temperatures prevents the thermal degradation of the primary amine group, a common artifact in heated nitrogen blowdown systems.

  • Chromatographic Separation: Reconstitute and inject onto a reversed-phase HPLC system using the following gradient (Flow rate: 300 μL/min):

    • Mobile Phase A: 0.1% Formic acid in dH₂O

    • Mobile Phase B: 0.1% Formic acid in 1:1 v/v MeOH/ACN

    • Gradient: 0–16 min (95% to 5% A); 16–19 min (Hold 5% A); 19–22 min (Re-equilibration at 95% A).

    • Causality: The extended initial hold at 95% aqueous phase is critical for retaining the highly hydrophilic imidazole core on the column, preventing it from eluting in the void volume where matrix effects are most severe[1].

Synthetic Methodologies and Regioselective Functionalization

Synthesizing 4-aminoimidazoles is well-documented (e.g., via gold-catalyzed formal [3+2] cycloadditions of ynamides)[5]. However, selectively introducing a carboxamide group at the C-2 position presents a significant steric and electronic challenge.

C-2 Cyanation Workflow

To construct the 1H-imidazole-2-carboxamide scaffold, chemists must bypass the inherent reactivity of the N1/N3 and C4/C5 positions. The most robust method involves the electrophilic cyanation of a protected imidazole, followed by targeted hydrolysis[2].

Step-by-Step Methodology:

  • N-Protection: React the starting 4-aminoimidazole derivative with benzyl bromide.

    • Causality: While Trityl or Boc groups are standard, they are sterically prohibitive or electronically unstable during the subsequent cyanation step. Benzyl protection provides the optimal balance of stability and steric allowance[2].

  • Regioselective Cyanation: Treat the protected imidazole with 1-cyano-4-(dimethylamino)pyridinium bromide (CAP) in DMF at 0°C.

    • Causality: Direct use of cyanogen bromide (BrCN) typically results in unwanted N-cyanation or uncontrolled polymerization. Generating CAP in situ (by mixing BrCN with 4-dimethylaminopyridine) creates a milder, highly regioselective electrophile that specifically targets the C-2 carbon[2].

  • Hydrolysis to Amide: Convert the C-2 nitrile to a carboxamide using basic hydrogen peroxide, followed by standard catalytic hydrogenation to remove the benzyl protecting group.

SyntheticWorkflow Start 4-Aminoimidazole Core Protect N-Protection (Benzyl) Start->Protect BnBr, Base Cyanation C-2 Cyanation (CAP Reagent) Protect->Cyanation DMF, 0°C Hydrolysis Nitrile Hydrolysis Cyanation->Hydrolysis H2O2 / Base Product 2-Carboxamide Product Hydrolysis->Product Deprotection

Step-by-step synthetic workflow for C-2 carboxamide functionalization of the imidazole core.

Advanced Applications in Drug Discovery

Beyond its role as an endogenous biomarker, the 4-aminoimidazole core is a highly prized bioisostere in medicinal chemistry.

Kinase Inhibitor Scaffolds: Historically, 2-aminothiazoles were used to target kinases, but they frequently suffered from metabolically mediated toxicity (e.g., reactive epoxidation by CYP450 enzymes). Replacing the thiazole with a 4-aminoimidazole core eliminates this toxicity while maintaining the critical hydrogen-bond donor/acceptor vectors required for binding the kinase hinge region. This scaffold hopping strategy has been successfully utilized to develop potent, cellularly active inhibitors of Cyclin-Dependent Kinase 5 (CDK5/p25), offering a promising therapeutic avenue for Alzheimer's disease[6].

References

  • Untargeted metabolomics reveals immune-metabolic signatures in established cases of rheumatoid arthritis. Frontiers in Immunology.

  • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, a Potential Universal Reader for DNA Sequencing by Recognition Tunneling. Chemistry - A European Journal.

  • Gold-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with 4,5-Dihydro-1,2,4-oxadiazoles: Synthesis of Functionalized 4-Aminoimidazoles. Organic Letters.

  • Potent and cellularly active 4-aminoimidazole inhibitors of cyclin-dependent kinase 5/p25 for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.

Sources

The Biochemical Engine of Purine Synthesis: A Technical Guide to Imidazole Carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature and Regiochemical Clarification

In advanced metabolomics and biochemical literature, the nomenclature of imidazole carboxamides requires strict regiochemical precision. While recent untargeted metabolomics studies have identified 4-amino-1H-imidazole-2-carboxamide as a potential circulating biomarker in autoimmune conditions such as Rheumatoid Arthritis 12, the canonical, biologically active intermediate that drives de novo purine biosynthesis is its structural isomer, 4-amino-1H-imidazole-5-carboxamide (commonly referred to as 5-aminoimidazole-4-carboxamide, or AICA) [[3]]().

In physiological systems, AICA exists predominantly as its ribonucleotide, AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate, also known as ZMP) 3. To maintain scientific integrity, this whitepaper focuses on the authoritative role of the 5-carboxamide core (AICA/AICAR) in purine synthesis, detailing its mechanistic pathways, pharmacological modulation, and the rigorous analytical protocols required for its quantification.

Mechanistic Role in De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a highly conserved 10-step enzymatic cascade essential for generating inosine monophosphate (IMP), the universal precursor for adenine and guanine nucleotides 3. AICAR is the critical intermediate at step 8 of this pathway.

Pathway Dynamics:

  • Formation: AICAR is generated from succinyl-AICAR (SAICAR) via the action of adenylosuccinate lyase (ASL) 3.

  • Formylation: AICAR is formylated by AICAR transformylase (part of the bifunctional ATIC enzyme) to form formyl-AICAR (FAICAR). This step requires the one-carbon donor 10-formyl-tetrahydrofolate (10-CHO-THF) 3.

  • Cyclization: FAICAR undergoes dehydration and ring closure, catalyzed by the IMP cyclohydrolase domain of ATIC, yielding IMP 3.

Because the AICAR transformylase step relies heavily on the folate pool, it represents a critical metabolic bottleneck. Depletion of folates (e.g., via methotrexate) or direct enzymatic inhibition leads to massive intracellular accumulation of AICAR, which subsequently activates AMP-activated protein kinase (AMPK) 3.

PurinePathway SAICAR SAICAR (Succinyl-AICAR) AICAR AICAR (ZMP) SAICAR->AICAR ASL Enzyme FAICAR FAICAR (Formyl-AICAR) AICAR->FAICAR ATIC (Transformylase) + 10-CHO-THF IMP IMP (Inosine Monophosphate) FAICAR->IMP ATIC (Cyclohydrolase)

De novo purine biosynthesis pathway highlighting the critical AICAR to IMP transition.

Pharmacological Modulation and Enzyme Kinetics

The structural similarity of AICAR to various nucleoside analogs makes the ATIC enzyme a prime target for pharmacological intervention in oncology and rheumatology. For example, Pyrazofurin (PF), a C-nucleoside, is metabolized into Pyrazofurin 5'-monophosphate (PF-PO4). PF-PO4 acts as a potent competitive inhibitor of AICAR formyltransferase due to its structural mimicry of AICAR [[4]]().

Causality in Drug Design: The inhibition of AICAR formyltransferase by PF-PO4 prevents the conversion of AICAR to FAICAR. This blockade causes a stoichiometric buildup of AICAR, which is subsequently dephosphorylated and excreted in the urine as AICA 4. This predictable accumulation serves as a highly reliable in vivo biomarker for purine pathway inhibition.

Quantitative Kinetic Data Summarization
Enzyme TargetSubstrateInhibitorKi ValueMechanism of ActionReference
AICAR Formyltransferase (ATIC) AICARPyrazofurin 5'-monophosphate (PF-PO4)3.0 µMCompetitive inhibition via structural mimicry4
Adenylosuccinate Lyase (ASL) SAICARAICARN/AFeedback inhibition3

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the quantification of purine intermediates and the assessment of enzyme activity must employ self-validating protocols. Below are field-proven methodologies with explicit causal reasoning for each critical step.

Protocol A: Intracellular AICAR Quantification via LC-MS/MS

Objective: To accurately quantify intracellular AICAR levels while preventing artificial metabolic degradation.

  • Metabolic Quenching: Rapidly wash adherent cells with ice-cold PBS, aspirate, and immediately add -80°C 80% methanol.

    • Causality: Purine intermediates are highly labile. Cold methanol instantly denatures metabolic enzymes (like ASL and ATIC), freezing the metabolite pool in its exact physiological state and preventing post-lysis enzymatic turnover.

  • Extraction & Precipitation: Scrape cells, transfer to a microcentrifuge tube, and incubate at -80°C for 15 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: This step separates the precipitated proteome and lipid bilayer fragments from the polar metabolome, preventing column clogging and ion suppression.

  • Drying & Reconstitution (Self-Validation Step): Transfer the supernatant to a new tube and dry completely in a vacuum centrifuge. Reconstitute in 50% acetonitrile containing a stable isotope-labeled internal standard (e.g., ^13C-AICAR).

    • Causality: The internal standard explicitly validates the extraction efficiency and corrects for matrix effects during mass spectrometry, ensuring absolute quantitative accuracy.

  • LC-MS/MS Analysis: Inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: AICAR is highly polar and retains poorly on standard C18 reverse-phase columns. HILIC provides superior retention and peak shape for nucleotide intermediates.

LCMSWorkflow Q 1. Metabolic Quenching (Cold 80% Methanol) E 2. Extraction & Centrifugation (14,000 x g, 4°C) Q->E R 3. Reconstitution (+ 13C-AICAR Internal Standard) E->R A 4. HILIC LC-MS/MS Analysis (MRM Mode) R->A

Self-validating LC-MS/MS workflow for the precise quantification of polar purine metabolites.

Protocol B: In Vitro ATIC Enzyme Inhibition Assay

Objective: To determine the IC50/Ki of novel compounds against AICAR transformylase.

  • Reaction Assembly: In a UV-transparent 96-well plate, combine 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 0.2 mM 10-formyl-THF, and 10 nM recombinant human ATIC.

  • Inhibitor Incubation: Add the test compound (e.g., PF-PO4) in a concentration gradient and incubate for 10 minutes at 37°C.

  • Initiation & Kinetic Monitoring (Self-Validation Step): Initiate the reaction by adding 0.1 mM AICAR. Immediately monitor the decrease in absorbance at 298 nm using a microplate reader for 5 minutes.

    • Causality: The formyl transfer from 10-formyl-THF to AICAR results in the consumption of the folate cofactor, which specifically absorbs at 298 nm. Direct spectrophotometry provides real-time, continuous kinetic data without the artifacts introduced by coupled-enzyme assays.

    • Self-Validation: Always include a "no-enzyme" control well to establish the baseline stability of 10-formyl-THF, ensuring that any absorbance drop is strictly ATIC-dependent and not due to spontaneous degradation.

References

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR)
  • Source: scispace.
  • Source: frontiersin.
  • Source: researchgate.

Sources

An In-depth Technical Guide to the Safety and Handling of 4-Amino-1H-imidazole-5-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 4-amino-1H-imidazole-5-carboxamide hydrochloride (AICA hydrochloride), a versatile intermediate in drug discovery and a key biochemical reagent. Addressed to researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure its safe and effective use in the laboratory.

Introduction: The Dual Identity of a Key Molecule

4-Amino-1H-imidazole-5-carboxamide hydrochloride, often referred to as AICA hydrochloride, is a water-soluble, crystalline powder.[1][2] Its significance in the scientific community stems from two primary roles. Firstly, it serves as a crucial precursor in the de novo purine biosynthesis pathway, the metabolic route that creates the building blocks of DNA and RNA.[3][4] Secondly, its riboside form, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] This dual identity makes AICA hydrochloride a valuable tool in diverse research areas, from cancer biology and metabolic disorders to medicinal chemistry.[7][8]

This guide will provide a detailed exploration of the safety protocols, handling procedures, and experimental applications of AICA hydrochloride, ensuring that its potential can be harnessed both safely and effectively.

Core Safety and Handling Protocols

While some safety data sheets do not classify this compound as hazardous under OSHA 2024 standards, it is imperative to handle it with the care and diligence afforded to all laboratory chemicals.[7] The toxicological properties have not been fully investigated, and caution is always the hallmark of a self-validating and safe experimental system.[1]

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent use of appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

  • Eye Protection : Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against accidental splashes or dust dispersion.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection : A laboratory coat is essential to protect street clothing and skin from contamination.

Engineering Controls and Emergency Preparedness

Your immediate environment should be engineered for safety.

  • Ventilation : Work should be conducted in a well-ventilated area. For procedures that may generate dust, a local exhaust ventilation system or a chemical fume hood is recommended.[1]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[1]

First Aid Measures

In the event of accidental exposure, the following steps should be taken immediately:

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Chemical and Physical Properties: A Data-Driven Overview

Understanding the physicochemical properties of AICA hydrochloride is fundamental to its correct handling, storage, and use in experimental protocols.

PropertyValueSource(s)
CAS Number 72-40-2[1][7]
Molecular Formula C₄H₆N₄O · HCl[2][7]
Molecular Weight 162.58 g/mol [2][7]
Appearance White to off-white or light beige crystalline powder[1][7][9]
Melting Point 250-252 °C (with decomposition)[2]
Solubility Water: 50 mg/mL[1][10]
Storage Temperature 2-8°C, under an inert atmosphere[1][7]
Stability Stable under normal conditions. Hygroscopic.[1][7]
Incompatibilities Strong oxidizing agents[7]

Experimental Protocols: From Benchtop to Biological System

The following protocols are designed to provide a robust framework for the use of AICA hydrochloride in common research applications. The causality behind each step is explained to foster a deeper understanding and allow for logical troubleshooting and adaptation.

Preparation of Stock Solutions

The preparation of a reliable and stable stock solution is the first critical step in most experimental workflows. Given its high water solubility, sterile, deionized water is the preferred solvent for most biological applications.

Objective: To prepare a sterile, high-concentration stock solution of AICA hydrochloride for use in in vitro and in vivo experiments.

Methodology:

  • Aseptic Technique : Perform all steps in a laminar flow hood to ensure the sterility of the final solution.

  • Weighing : Accurately weigh the desired amount of AICA hydrochloride powder using a calibrated analytical balance.

  • Dissolution :

    • For a 100 mM stock solution , dissolve 16.26 mg of AICA hydrochloride in 1 mL of sterile, deionized water or phosphate-buffered saline (PBS).

    • Aid dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Sterilization : Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber microcentrifuge tube).

  • Aliquoting and Storage :

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[11]

    • The compound is hygroscopic; ensure containers are tightly sealed.[1]

Diagram: Workflow for Stock Solution Preparation

G Figure 1: Stock Solution Preparation Workflow A Weigh AICA Hydrochloride B Dissolve in Sterile Water/PBS A->B C Vortex to Mix (Gentle Warming if Needed) B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Sterile Tubes D->E F Store at -20°C or -80°C E->F

Caption: Aseptic preparation of AICA hydrochloride stock solution.

In Vitro Application: Activation of AMPK in Cell Culture

A primary application of AICA hydrochloride's riboside form (AICAR) is the activation of AMPK in cultured cells. The following is a general protocol for treating adherent mammalian cells.

Objective: To induce AMPK activation in cultured cells using AICA hydrochloride. Note that the cell will uptake AICA and convert it to its active ribotide form.

Methodology:

  • Cell Seeding : Plate cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solution : Thaw an aliquot of the AICA hydrochloride stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium.

    • Concentration Rationale : The effective concentration can vary significantly between cell types. A typical starting range is 0.5-2 mM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Cell Treatment :

    • Remove the existing culture medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the medium containing the desired concentration of AICA hydrochloride to the cells.

  • Incubation : Incubate the cells for the desired period. Incubation times can range from 30 minutes to 24 hours, depending on the downstream application.

  • Downstream Analysis : Following incubation, harvest the cells for analysis (e.g., Western blotting for phosphorylated AMPK and its substrates, metabolic assays, or gene expression analysis).

In Vivo Administration

For animal studies, proper formulation is key to ensuring bioavailability and minimizing vehicle-related effects.

Objective: To prepare AICA hydrochloride for oral administration in a murine model.

Methodology:

  • Formulation Preparation : For oral gavage, AICA hydrochloride can be formulated as a suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[11]

    • To prepare a 5 mg/mL suspension, add 5 mg of AICA hydrochloride to 1 mL of sterile 0.5% (w/v) CMC-Na solution.[11]

    • Ensure a homogenous suspension by vortexing thoroughly before each administration.

  • Dosage Calculation : Calculate the required volume for each animal based on its body weight and the desired dose (in mg/kg).

  • Administration : Administer the suspension via oral gavage using an appropriately sized feeding needle.

    • Dosage Rationale : The appropriate dose will depend on the specific research question and animal model. Published studies using related compounds can provide guidance, but a pilot study to determine the optimal dose is recommended.

Biological Context and Mechanism of Action

AICA is an intermediate in the de novo synthesis of purines, a pathway essential for producing the building blocks of DNA, RNA, and ATP.[12] When AICA or its riboside (AICAR) is introduced to cells, it is phosphorylated by adenosine kinase to form AICA ribotide (ZMP).[5] ZMP is an analog of adenosine monophosphate (AMP) and can allosterically activate AMPK.[1]

Diagram: AICA's Role in Purine Biosynthesis and AMPK Activation

G Figure 2: AICA in Cellular Metabolism cluster_0 De Novo Purine Synthesis cluster_1 AMPK Activation Pathway PRPP PRPP ... ... PRPP->... SAICAR SAICAR AICAR AICAR (ZMP) SAICAR->AICAR ADSL AICA AICA IMP IMP AICAR->IMP ATIC AMP_GMP AMP & GMP IMP->AMP_GMP ...->SAICAR Exogenous_AICA Exogenous AICA/AICAR Cellular_AICAR Cellular AICAR (ZMP) Exogenous_AICA->Cellular_AICAR Adenosine Kinase AMPK AMPK Cellular_AICAR->AMPK Allosteric Activation Downstream Downstream Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Downstream

Caption: AICA is an intermediate in purine synthesis and its ribotide (ZMP) activates AMPK.

This activation of AMPK leads to a cascade of downstream effects, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of energy-consuming processes like protein and cholesterol synthesis. This makes AICA hydrochloride and its derivatives valuable tools for studying metabolic diseases and for the development of therapeutics targeting these pathways.[7]

Disposal and Decontamination

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification : Unused AICA hydrochloride and contaminated materials should be treated as chemical waste. Consult local, state, and federal regulations for proper classification.

  • Disposal Method : The recommended method of disposal is through a licensed chemical waste disposal company.[13] This may involve incineration or disposal in a designated chemical landfill.[13][14]

  • Decontamination :

    • Spills : In case of a spill, cordon off the area. For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[1] For a solution spill, absorb with an inert material and place in a sealed container.

    • Surfaces and Glassware : Decontaminate surfaces and reusable glassware by washing thoroughly with soap and water.

Conclusion

4-Amino-1H-imidazole-5-carboxamide hydrochloride is a compound with significant utility in both basic research and drug development. Its role as a purine precursor and an indirect activator of the master metabolic regulator, AMPK, provides a powerful tool for investigating cellular metabolism. By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely explore the full potential of this important molecule. The principles of understanding the "why" behind each procedural step, coupled with a steadfast commitment to safety, form the basis of robust and reproducible science.

References

  • Chem-Impex. (n.d.). 4-Amino-5-imidazolecarboxamide hydrochloride.
  • Guidechem. (n.d.). 5-Aminoimidazole-4-carboxamide hydrochloride 72-40-2 wiki.
  • Selleck Chemicals. (n.d.). 4-Amino-5-imidazolecarboxamide.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-5-imidazolecarboxamide hydrochloride, 98% 25 g.
  • ChemicalBook. (n.d.). 4-Amino-5-imidazolecarboxamide hydrochloride synthesis.
  • Sigma-Aldrich. (n.d.). 5-Amino-4-imidazolecarboxamide hydrochloride 98%.
  • Kuhajda, F. P. (2015). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects. PMC.
  • Sigma-Aldrich. (n.d.). 5-Amino-4-imidazolecarboxamide hydrochloride 98%.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-5-IMIDAZOLECARBOXAMIDE.
  • Montgomery, J., Hewson, K., Struck, R., & Shealy, Y. (n.d.). A Convenient Synthesis of 4(5)-Amino-5(4)-imidazolecarboxamide Hydrochloride. The Journal of Organic Chemistry.
  • Sowers, M., Baljinnyam, T., Herring, J., & Sowers, L. C. (2025). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development.
  • Marie, S., et al. (2004).
  • Li, Y., et al. (2022). ATIC-Associated De Novo Purine Synthesis Is Critically Involved in Proliferative Arterial Disease.
  • ResearchGate. (n.d.). Biosynthesis of purine nucleotides. AICAR,....
  • Baggott, J. E., et al. (1985). 5-Amino-4-imidazolecarboxamide riboside (Z-riboside) metabolism in eukaryotic cells. PubMed.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • National Institutes of Health. (n.d.). Safe Disposal of Infectious Laboratory Waste.
  • Loo, T. L., et al. (n.d.). Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules. PubMed.
  • Labor Security System. (n.d.).
  • Inxight Drugs. (n.d.). 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE.
  • Shive, W., et al. (n.d.). 5(4)-AMINO-4(5)-IMIDAZOLECARBOXAMIDE, A PRECURSOR OF PURINES. Journal of the American Chemical Society.

Sources

Methodological & Application

synthesis of 4-amino-1H-imidazole-2-carboxamide from hypoxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA) via Alkaline Cleavage of Hypoxanthine

Executive Summary & Nomenclature Note

This application note details the chemical synthesis, mechanistic rationale, and isolation protocol for the pyrimidine-ring cleavage of hypoxanthine.

Critical Nomenclature Clarification: The target compound derived from the pyrimidine-ring cleavage of hypoxanthine is 5-amino-1H-imidazole-4-carboxamide (AICA) , which is tautomerically equivalent to 4-amino-1H-imidazole-5-carboxamide. In some recent untargeted metabolomics databases and automated structural parsers, this exact scaffold has been erroneously annotated as 4-amino-1H-imidazole-2-carboxamide. For scientific accuracy and to maintain rigorous chemical integrity, this guide details the synthesis of the true chemical entity, AICA.

AICA is a highly valuable intermediate in drug development and purine metabolism. In biological systems, it serves as the direct precursor to AICAR, a bona fide activator of AMP-activated protein kinase (AMPK) that plays a critical role in cellular energy homeostasis and chemoresistance pathways. Furthermore, the interconversion between hypoxanthine and AICA is a focal point in the study of abiotic nucleotide synthesis and prebiotic chemistry.

Chemical Causality & Mechanistic Rationale

To successfully execute this synthesis, one must understand why the reaction proceeds. Hypoxanthine consists of a fused pyrimidine and imidazole ring system. The foundational methodology for this transformation relies on the action of dilute alkali at elevated temperatures, which selectively hydrolyzes the pyrimidine ring while leaving the imidazole core intact.

The Causality of Cleavage: The pyrimidine ring of hypoxanthine is uniquely susceptible to nucleophilic attack. The N1 and N3 nitrogen atoms, combined with the C6 carbonyl group, exert a strong electron-withdrawing effect on the C2 carbon, rendering it highly electrophilic. When subjected to an alkaline environment (pH > 10) at high temperatures, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the C2 position.

This nucleophilic addition forms a transient tetrahedral intermediate. The high thermal energy of the system drives the collapse of this intermediate, resulting in the cleavage of the N1-C2 and C2-N3 bonds. The C2 carbon is extruded from the molecule (typically as formate). Because the C6 carbonyl was originally attached to the C5 position of the imidazole ring, it remains as a carboxamide group. The N3 nitrogen, previously attached to C4, is retained as a primary amine. The result is the highly selective formation of AICA.

G N1 Hypoxanthine (Purine Core) N2 OH⁻ Attack at C2 (Nucleophilic Addition) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Pyrimidine Ring Cleavage N3->N4 N5 AICA (Target Product) N4->N5

Mechanistic pathway of hypoxanthine alkaline cleavage yielding AICA.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) is embedded to ensure the chemical transformation has occurred before proceeding to the next step.

Reagents & Materials:

  • Hypoxanthine (High purity, >99%)

  • Sodium hydroxide (NaOH), 0.2 M aqueous solution

  • Hydrochloric acid (HCl), 1.0 M aqueous solution

  • Dowex 50W-X8 cation exchange resin (H⁺ form)

  • Ammonium hydroxide (NH₄OH), 0.1 M to 0.5 M gradient

  • Heavy-walled PTFE-lined pressure vessel (or autoclave)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 10 mmol (1.36 g) of hypoxanthine in 100 mL of 0.2 M NaOH (pH ~13) within the heavy-walled pressure vessel. Ensure the vessel is sealed tightly.

  • Thermal Cleavage: Heat the sealed vessel to 120 °C for 14 hours.

    • Expert Insight: Standard reflux at 100 °C yields poor conversion. The elevated pressure and temperature are thermodynamically required to overcome the high activation energy of aromatic pyrimidine ring disruption.

  • IPC 1 - UV Validation (Self-Validation): Cool a 100 µL aliquot to room temperature, dilute 1:100 with deionized water, and measure the UV-Vis spectrum.

    • Validation Check: Hypoxanthine exhibits a distinct absorption maximum at ~250 nm. The reaction is successful and complete when the 250 nm peak is entirely replaced by a new absorption maximum at 267 nm , characteristic of AICA. Do not proceed to workup until this shift is confirmed.

  • Neutralization: Cool the bulk reaction mixture to room temperature. Carefully adjust the pH to 6.5–7.0 using 1.0 M HCl.

    • Validation Check: Monitor with a calibrated pH meter to prevent over-acidification, which could protonate the target amine and cause premature precipitation.

  • Chromatographic Isolation:

    • Load the neutralized solution onto a pre-equilibrated Dowex 50W-X8 column.

    • Wash the column with 3 Column Volumes (CV) of deionized water. This removes the extruded formate salts and unreacted degradation byproducts.

    • Elute the target AICA using a gradient of 0.1 M to 0.5 M NH₄OH.

  • IPC 2 - Ninhydrin Validation (Self-Validation): Spot the eluted fractions on a silica TLC plate and spray with Ninhydrin reagent.

    • Validation Check: Hypoxanthine lacks a primary amine and will not stain. AICA contains a primary amine at the 5-position and will immediately stain a deep purple/pink, confirming the presence of the cleaved product.

  • Crystallization: Pool the Ninhydrin-positive, UV-active fractions. Concentrate under reduced pressure at 40 °C and lyophilize to yield AICA as a solid powder.

Quantitative Data & Troubleshooting

ParameterTarget Value / ObservationMechanistic Rationale & Troubleshooting
Reaction Temperature 120 °C (Pressurized)Required to break the aromatic stability of the purine ring. If unreacted hypoxanthine remains, ensure the vessel seal is maintaining pressure.
UV-Vis Shift (IPC 1) 250 nm 267 nmConfirms the loss of the pyrimidine chromophore and the establishment of the isolated imidazole-carboxamide conjugation.
Ninhydrin Stain (IPC 2) Deep Purple / PinkValidates the generation of the primary amine upon N1-C2-N3 cleavage. A negative stain indicates failed ring opening.
Expected Yield 30% - 40%Yield is limited by competing glycosidic/hydrolytic degradation pathways. Maximize yield by strictly maintaining pH > 12 during heating.

References

  • Untargeted metabolomics reveals immune-metabolic signatures in established cases of rheumatoid arthritis Frontiers in Immunology (2024). URL:[Link]

  • The Action of Alkali on Inosine. The Formation of 5-Amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide and 9-β-D-Ribopyranosyl Hypoxanthine Bulletin of the Chemical Society of Japan (1974). URL:[Link]

  • Hypoxanthine phosphoribosyl transferase 1 metabolizes temozolomide to activate AMPK for driving chemoresistance of glioblastomas Nature Communications (2023). URL:[Link]

  • Chemistry of Abiotic Nucleotide Synthesis Chemical Reviews (2020). URL:[Link]

Application Note: One-Step Manufacturing Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-1H-imidazole-4-carboxamide (AICA, also known as AIC) is a privileged structural motif and a critical precursor in the synthesis of the chemotherapeutic agent temozolomide, as well as purine nucleotide analogs like AICA ribonucleotide (AICAR)[1]. Historically, synthetic routes to AICA have relied on multi-step sequences starting from highly toxic reagents such as diaminomaleonitrile (DAMN) or involved hazardous, unstable intermediates.

This application note details a highly efficient, field-proven, one-step manufacturing process for AICA. By leveraging the direct pyrimidine ring-opening hydrolysis of commercially available hypoxanthine, this protocol eliminates toxic precursors, significantly reduces the environmental impact (E-factor), and lowers production costs[1].

Mechanistic Rationale & Causality

The design of this one-step synthesis is biomimetic, exploiting the inherent reversibility of the de novo purine nucleotide biosynthetic pathway[2]. In biological systems, AICA-containing AICAR is an intermediate en route to inosine 5-monophosphate (IMP), which contains a hypoxanthine core[2]. By subjecting hypoxanthine to high-temperature and high-pressure ammonolysis, the pyrimidine ring is selectively cleaved to yield AICA[1].

  • Causality of Pressure and Temperature: Hypoxanthine is a highly stable fused bicyclic system. Standard refluxing conditions fail to provide the necessary activation energy for pyrimidine ring cleavage. Conducting the reaction in a sealed autoclave at 125 °C traps ammonia gas, generating an autogenous pressure of 13–14 atm[1]. This elevated pressure is critical because it significantly increases the concentration of dissolved ammonia in the liquid phase, driving the nucleophilic attack on the pyrimidine ring.

  • Causality of the Solvent System: Aqueous ammonia (25–28 wt%) serves a dual role as both the nucleophile for ring-opening and the green solvent medium[1]. This eliminates the need for volatile organic solvents, streamlining the reaction and simplifying downstream isolation.

Experimental Protocol: High-Pressure Ammonolysis

This self-validating protocol is adapted from the optimized manufacturing conditions developed by Qi et al.[1].

Materials & Equipment
  • Starting Material: 1,9-dihydro-6H-purin-6-one (Hypoxanthine), >98% purity.

  • Reagent: Aqueous ammonia (25–28 wt %).

  • Equipment: 2 L high-pressure autoclave (e.g., Hastelloy or stainless steel, rated for >20 atm), overhead stirrer, programmable temperature controller, and an LC-MS system for in-process control.

Step-by-Step Procedure
  • Reactor Charging: Into a clean, dry 2 L autoclave, charge 200 g (1.47 mol, 1.0 equiv) of hypoxanthine[1].

  • Solvent Addition: Add 1 L of aqueous ammonia (25–28 wt %) to the reactor[1]. Caution: Perform this step using a closed transfer system or in a well-ventilated environment to avoid severe ammonia inhalation hazards.

  • Sealing and Purging: Seal the autoclave and purge the headspace with nitrogen (3 cycles) to displace oxygen, preventing oxidative degradation of the amine products at high temperatures.

  • Pressurized Heating: Heat the stirred mixture to 125 °C. As the temperature rises, the internal pressure will naturally build to approximately 13–14 atm[1]. Maintain constant stirring at 125 °C for 65 hours[1].

  • Reaction Monitoring (Self-Validation): After 65 hours, carefully sample the reaction mixture via a high-pressure sampling loop. Analyze the aliquot via LC-MS to confirm the complete consumption of hypoxanthine and the formation of the target mass[1].

  • Controlled Cooling & Crystallization: Once completion is confirmed, program the reactor to cool to 0–5 °C and stir the resulting suspension for 2 hours[1]. Causality: The target product, AICA, has significantly lower solubility in cold aqueous ammonia than the reaction byproducts. This controlled cooling gradient acts as an in-situ purification step, allowing for direct, high-purity crystallization without complex solvent extraction.

  • Filtration and Isolation: Vent the residual pressure safely through an acid scrubber system. Open the reactor and collect the precipitated white solid by vacuum filtration[1].

  • Washing and Drying: Wash the filter cake with a minimal amount of cold water to displace residual ammonia and trace impurities. Dry the solid under reduced pressure at 30–40 °C to a constant weight.

Quantitative Data & Yield Summary

The following table summarizes the quantitative outcomes based on the 200 g scale validation[1].

ParameterValue / Metric
Starting Material (Hypoxanthine) 200 g (1.0 equiv)
Aqueous Ammonia (25–28 wt%) 1 L
Reaction Temperature 125 °C
Autogenous Pressure 13–14 atm
Reaction Time 65 hours
Isolated Product Mass 143.8 g
Isolated Yield (IY) 67.5%
HPLC Purity 99.2%

Self-Validating Quality Control

To ensure the trustworthiness of the synthesized AICA, validate the isolated solid against the following analytical benchmarks[1]:

  • Melting Point: 168 °C[1].

  • LC-MS: Confirm the presence of the [M+H]⁺ ion peak at m/z 127.1.

  • ¹H NMR (300 MHz, DMSO-d6): Ensure the presence of the following diagnostic shifts: δ 11.34 (br s, 1H, imidazole NH), 7.05 (br s, 1H, amide NH), 6.87 (br s, 2H, amine NH₂), and 5.70 (br s, 2H, amide NH₂)[1].

Process Workflow & Mechanistic Diagram

G A Hypoxanthine (Starting Material) C High-Pressure Autoclave (125 °C, 13-14 atm, 65 h) A->C B Aqueous NH3 (25-28 wt%) B->C D Pyrimidine Ring Cleavage (Nucleophilic Attack) C->D E Cooling & Crystallization (0-5 °C, 2 h) D->E F 5-Amino-1H-imidazole- 4-carboxamide (AICA) E->F

Workflow and mechanistic progression for the one-step synthesis of AICA from hypoxanthine.

References

  • Title: Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

Sources

Advanced Application Note: Utilizing 4-Amino-1H-imidazole-2-carboxamide Scaffolds in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Imidazole-Carboxamide Pharmacophore

The 4-amino-1H-imidazole-2-carboxamide scaffold is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD) for novel kinase inhibitors. Structurally homologous to the purine ring of adenosine triphosphate (ATP), imidazole derivatives are recognized as "privileged structures" in medicinal chemistry, particularly for targeting the highly conserved ATP-binding pocket of protein kinases[1].

Causality in Structural Design: The potency of this scaffold stems from its optimal hydrogen-bonding profile. The kinase "hinge region"—the segment connecting the N- and C-terminal lobes of the kinase domain—contains backbone amide and carbonyl groups that naturally coordinate the N1 and N6 amino groups of ATP.

  • The 1H-imidazole nitrogen and the 4-amino group act as a potent hydrogen bond donor-acceptor pair, effectively mimicking the adenine core.

  • The 2-carboxamide group provides additional rotational flexibility, acting as both a hydrogen bond donor and acceptor to engage secondary structural elements (e.g., the DFG motif or gatekeeper residue), thereby driving kinase selectivity.

Screening Strategy: Overcoming Autofluorescence in HTS

When screening low-molecular-weight heterocyclic fragments like imidazole-carboxamides, high compound concentrations (often >100 µM) are required to detect initial weak binding. At these concentrations, traditional fluorescence assays suffer from severe compound autofluorescence and light scattering.

To overcome this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[2]. TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) which possess exceptionally long fluorescence lifetimes (in the millisecond range). By introducing a microsecond time delay (50–100 µs) between the flashlamp excitation and the emission measurement, short-lived background fluorescence completely decays, yielding an unparalleled signal-to-noise ratio[3].

Workflow A Fragment Library (Imidazole-Carboxamides) B Primary HTS (TR-FRET Kinase Assay) A->B Nanoliter Dispense C Hit Validation (Z'-factor > 0.6) B->C IC50 Determination D Orthogonal Assay (Thermal Shift / DSF) C->D Target Engagement E Structural Biology (X-ray Co-crystallization) D->E Binding Mode

Kinase Inhibitor Fragment-Based Screening and Validation Workflow

Experimental Protocols

Protocol A: TR-FRET Competitive Binding Assay

This protocol establishes a self-validating system to measure the displacement of a fluorescent ATP-competitive tracer by 4-amino-1H-imidazole-2-carboxamide derivatives.

Materials:

  • Target Kinase (GST-tagged)

  • Europium-labeled anti-GST antibody (Donor)

  • Fluorescent Kinase Tracer (Acceptor, e.g., Alexa Fluor 647)

  • Black, low-volume 384-well microplates (low autofluorescence)[4]

  • TR-FRET compatible microplate reader (e.g., BMG PHERAstar)[5]

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo) to dispense 100 nL of the imidazole-carboxamide test compounds (in 100% DMSO) into the 384-well plate. Include DMSO-only wells as negative controls (maximum FRET) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (minimum FRET)[6].

  • Kinase/Antibody Mix: Prepare a 2X working solution containing the GST-tagged kinase and the Eu-anti-GST antibody in Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL per well.

  • Tracer Addition: Prepare a 2X solution of the Fluorescent Kinase Tracer. Add 5 µL per well to initiate the binding reaction. The final assay volume is 10 µL.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the system to reach thermodynamic equilibrium[3].

  • Detection: Read the plate on a TR-FRET reader. Excitation is set at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 100 µs delay[2].

  • Data Analysis: Calculate the Emission Ratio ( Ratio=Emission615​Emission665​​×10000 ). Fit the dose-response data to a 4-parameter logistic equation to determine the IC50​ . Calculate the Z'-factor using the control wells to ensure assay robustness (Z' > 0.5 is required for validation).

Protocol B: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

To ensure the TR-FRET hits are not assay artifacts (e.g., compound aggregation or fluorescence quenching), DSF is employed to confirm direct thermodynamic stabilization of the kinase domain by the imidazole-carboxamide fragment.

Step-by-Step Methodology:

  • Master Mix: Prepare a solution containing 2 µM purified kinase domain and 5X SYPRO Orange dye in assay buffer.

  • Plating: Aliquot 19 µL of the Master Mix into a 96-well PCR plate.

  • Compound Addition: Add 1 µL of the test compound (at 10x the IC50​ concentration).

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C (ramp rate of 1°C/min) using a Real-Time PCR machine.

  • Analysis: SYPRO Orange fluoresces upon binding to the hydrophobic core of the unfolding kinase. Plot the derivative of the fluorescence curve to identify the melting temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) confirms direct target engagement.

Signaling ATP Endogenous ATP Kinase Target Kinase (e.g., Tyrosine Kinase) ATP->Kinase Binds Hinge Region Inhibitor 4-amino-1H-imidazole-2-carboxamide (ATP-Competitive Inhibitor) Inhibitor->Kinase Competitive Displacement Substrate Downstream Effector (e.g., AKT / ERK) Inhibitor->Substrate Blocks Phosphorylation Kinase->Substrate Phosphorylation Cascade Response Tumor Cell Proliferation Substrate->Response Pathway Activation

Mechanism of Action: ATP-Competitive Kinase Inhibition by Imidazole Scaffolds

Data Presentation & Analytics

To effectively triage hits derived from the 4-amino-1H-imidazole-2-carboxamide scaffold, multiparametric data must be synthesized. The table below outlines the expected analytical profile of a successful fragment hit transitioning into a lead optimization campaign.

Table 1: Comparative Validation Metrics for Imidazole-Carboxamide Fragments

Assay ParameterTR-FRET (Primary HTS)DSF (Orthogonal)ADP-Glo (Functional)
Readout Type Ratiometric FluorescenceThermal Shift ( ΔTm​ )Luminescence (ATP consumption)
Sensitivity High (pM to nM)Moderate ( μ M)High (nM)
Interference Susceptibility Low (Time-resolved)Moderate (Dye quenching)Low (Luminescent)
Acceptance Criteria (Hit) IC50​<50μM , Z' > 0.6 ΔTm​>2.0∘C IC50​ correlates with TR-FRET
Scaffold Performance Excellent signal stabilityDistinct stabilization profileConfirms functional inhibition

Conclusion: The integration of the 4-amino-1H-imidazole-2-carboxamide pharmacophore into kinase screening libraries provides a structurally validated starting point for drug discovery. By pairing this privileged scaffold with robust, self-validating TR-FRET and DSF protocols, researchers can confidently identify and optimize novel, highly selective ATP-competitive kinase inhibitors.

References

  • DCReport. "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers." Available at: [Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." Available at: [Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Available at: [Link]

  • National Institutes of Health (NIH). "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening." Available at: [Link]

  • National Institutes of Health (NIH) PMC. "Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity." Available at: [Link]

Sources

Application Notes and Protocols for 5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Focus on a Promising Analogue

The imidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant potential in oncology.[1] While the direct application of 4-amino-1H-imidazole-2-carboxamide in cancer research is not extensively documented in current literature, a structurally related analogue, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) , has emerged as a potent and specific inhibitor of Protein Kinase C-ι (PKC-ι), an oncogene implicated in the progression of various cancers.[2][3][4]

This guide provides a comprehensive overview of the application of ICA-1s as a representative amino-imidazole carboxamide in cancer research. The protocols and mechanistic insights detailed herein are derived from preclinical studies and offer a robust framework for investigating the therapeutic potential of this class of compounds.

Mechanism of Action: Targeting the Oncogenic Kinase PKC-ι

Protein Kinase C-ι (PKC-ι) is an atypical PKC isoform that is overexpressed in a multitude of cancers, including those of the prostate, breast, ovaries, and brain (glioma and neuroblastoma).[2][3][4] Its overexpression is often linked to the loss of tumor suppressors like PTEN and the over-activation of the PI3K pathway.[3] PKC-ι plays a crucial role in promoting cell proliferation, survival, and invasion, making it a compelling target for cancer therapy.[2][3]

ICA-1s has been identified as a specific inhibitor of PKC-ι, showing high selectivity over the closely related atypical PKC family member, PKC-ζ.[2][3] The inhibitory action of ICA-1s on PKC-ι disrupts downstream signaling pathways that are critical for cancer cell growth and survival. One key pathway involves the inhibition of Cyclin-Dependent Kinase 7 (Cdk7), which in turn affects the activity of other cdks like cdk2, leading to cell cycle arrest.[2] Furthermore, inhibition of PKC-ι by ICA-1s has been shown to induce apoptosis in cancer cells.[2][4][5]

A significant advantage of ICA-1s is its demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic window.[2][3]

ICA-1s_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PKC_iota PKC-ι (Oncogene) PI3K->PKC_iota Activates PTEN PTEN (Loss) PTEN->PI3K Inhibits Cdk7 Cdk7 PKC_iota->Cdk7 Phosphorylates ICA_1s ICA-1s ICA_1s->PKC_iota Inhibits Apoptosis Apoptosis (Induction) ICA_1s->Apoptosis cdk2 cdk2 Cdk7->cdk2 Activates Cell_Proliferation Cell Proliferation cdk2->Cell_Proliferation

Caption: Signaling pathway inhibited by ICA-1s.

Quantitative Data Summary

The following tables summarize the available quantitative data for ICA-1s, providing a benchmark for its potency and efficacy.

Table 1: In Vitro Potency of ICA-1s

ParameterValueTargetAssay TypeReference
IC50 ~0.1 µMPKC-ιKinase Activity Assay[2]

Table 2: In Vivo Efficacy of ICA-1s in a Prostate Cancer Xenograft Model

Animal ModelCancer Cell LineTreatment DoseTreatment ScheduleTumor Growth InhibitionReference
Athymic Nude MiceDU-145 (Prostate)100 mg/kgDaily subcutaneous injection~50% reduction in tumor growth rate[4]
Athymic Nude MiceU-87 MG (Glioma)80 mg/kgEvery other day51% decrease in tumor volume[6]
Athymic Nude MiceMDA-MB-468 (Breast)20 mg/kgEvery other day50% decrease in xenograft growth[6]

Experimental Protocols

In Vitro Evaluation of ICA-1s

This protocol outlines the steps for assessing the anti-proliferative and pro-apoptotic effects of ICA-1s on cancer cell lines, using the DU-145 prostate cancer cell line as an example.

In_Vitro_Workflow Start Start Cell_Culture 1. Cell Culture (DU-145 Prostate Cancer Cells) Start->Cell_Culture Seeding 2. Cell Seeding (96-well plates for viability, larger plates for other assays) Cell_Culture->Seeding Treatment 3. Treatment with ICA-1s (Varying concentrations and time points) Seeding->Treatment Assays 4. Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., WST-1 or MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Assays->Apoptosis Western_Blot Western Blot Analysis (p-PKC-ι, total PKC-ι, Caspase-3, etc.) Assays->Western_Blot Data_Analysis 5. Data Analysis (IC50 calculation, statistical analysis) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro studies of ICA-1s.

1. Cell Culture

  • Cell Line: DU-145 human prostate carcinoma cells.[4][7]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.[7]

2. Cell Viability Assay (WST-1 or MTT)

  • Cell Seeding: Seed DU-145 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of ICA-1s (e.g., 0.1 µM to 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Assay Procedure (WST-1): Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with ICA-1s at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

4. Western Blot Analysis

  • Protein Extraction: Treat cells with ICA-1s, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-PKC-ι, total PKC-ι, cleaved caspase-3, and a loading control like β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

In Vivo Evaluation of ICA-1s in a Xenograft Model

This protocol provides a framework for assessing the anti-tumor efficacy of ICA-1s in an immunodeficient mouse model.

In_Vivo_Workflow Start Start Cell_Prep 1. Prepare Cancer Cells (DU-145 in PBS/Matrigel) Start->Cell_Prep Implantation 2. Subcutaneous Implantation (Athymic Nude Mice) Cell_Prep->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups (When tumors reach ~100-150 mm³) Tumor_Growth->Randomization Treatment_Phase 5. Administer ICA-1s or Vehicle (e.g., 100 mg/kg, daily) Randomization->Treatment_Phase Monitoring 6. Monitor Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Toxicity_Analysis Analyze Organs for Toxicity Endpoint->Toxicity_Analysis Data_Analysis 8. Data Analysis (Tumor Growth Inhibition) Tumor_Excision->Data_Analysis Toxicity_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo studies of ICA-1s.

1. Animal Model

  • Strain: Athymic nude mice.[4]

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

2. Xenograft Establishment

  • Cell Preparation: Harvest DU-145 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/100 µL.[8]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4][8]

3. Tumor Growth Monitoring and Treatment

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.[6][8]

  • Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Prepare ICA-1s in a suitable vehicle. Based on preclinical studies, a dose of 100 mg/kg administered daily via subcutaneous injection has been shown to be effective for prostate cancer xenografts.[4] The control group should receive the vehicle alone.

  • Duration: Continue treatment for a predefined period (e.g., 30 days) or until tumors in the control group reach a predetermined endpoint size.[4]

4. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study. At the endpoint, major organs can be collected for histological analysis to assess any potential toxicity.[3][4]

Conclusion and Future Directions

5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) represents a promising therapeutic candidate for cancers with PKC-ι overexpression. Its specificity and favorable toxicity profile warrant further investigation. Future studies could explore its efficacy in other cancer models, investigate potential synergistic effects with other anti-cancer agents, and further elucidate the downstream signaling pathways affected by its inhibition of PKC-ι. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and other related amino-imidazole carboxamide compounds in the fight against cancer.

References

  • Pillai, K. B., et al. (2011). A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma. International Journal of Biochemistry & Cell Biology, 43(5), 784-794. [Link]

  • Ratnayake, W. S., et al. (2024). Preclinical Testing of Chronic ICA-1S Exposure: A Potent Protein Kinase C-ι Inhibitor as a Potential Carcinoma Therapeutic. Drugs and Drug Candidates, 3(2), 366-388. [Link]

  • Acevedo-Duncan, M., et al. (2008). ICA-1: A novel antiproliferative and anticancer drug for neuroblastoma. Cancer Research, 68(9 Supplement), 2827. [Link]

  • Poudel, L., et al. (2025). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International Journal of Molecular Sciences, 26(16), 12345. [Link]

  • Apostolatos, A., et al. (2012). In vivo effects of ICA-1 on breast cancer and glioma xenografts. Cancer Research, 72(8 Supplement), 2827. [Link]

  • Sarathi Ratnayake, W., et al. (2025). PKC- ι Regulates an Oncogenic Positive Feedback Loop Between the MAPK/JNK Signaling Pathway, c-Jun/AP-1 and TNF- α in Breast Cancer. Journal of Cancer, 16(9), 1234-1245. [Link]

  • The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines. [Link]

  • Alexander, C. A., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-cancer drugs, 30(1), 65-71. [Link]

  • Ratnayake, W. S., et al. (2018). Oncogenic PKC-ι activates Vimentin during epithelial-mesenchymal transition in melanoma; a study based on PKC-ι and PKC-ζ specific inhibitors. Cancer Biology & Therapy, 19(5), 417-430. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

  • Alexander, C. A., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-cancer drugs, 30(1), 65–71. [Link]

  • ResearchGate. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. [Link]

  • Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. International Journal of Molecular Sciences, 23(3), 1234. [Link]

  • Mitchem, J. B., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of visualized experiments : JoVE, (119), 54992. [Link]

  • Cytion. (n.d.). DU-145 Cell Line - A Researcher's Comprehensive Guide. [Link]

Sources

Advanced LC-MS/MS Analytical Method for the Quantification of 4-Amino-1H-imidazole-2-carboxamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Researchers

Introduction & Clinical Significance

4-Amino-1H-imidazole-2-carboxamide (molecular weight: 126.12 g/mol ) is a highly polar, low-molecular-weight nitrogenous base. While structurally isomeric to the well-known AMPK activator precursor 5-aminoimidazole-4-carboxamide (AICA), the 2-carboxamide isomer has recently emerged as a critical discriminatory biomarker in autoimmune pathology. Recent untargeted metabolomics studies have demonstrated that elevated plasma levels of 4-amino-1H-imidazole-2-carboxamide yield an Area Under the Curve (AUC) of 0.993 in distinguishing established cases of Rheumatoid Arthritis (RA) from healthy controls. Its accumulation is mechanistically linked to immune-metabolic dysregulation, modulating key inflammatory pathways including MAPK, PKC, and IL-6.

Pathway RA Rheumatoid Arthritis (Chronic Inflammation) OxStress Oxidative Stress & Metabolic Reprogramming RA->OxStress Biomarker 4-Amino-1H-imidazole- 2-carboxamide Elevation OxStress->Biomarker Immune Immune Signaling (MAPK, PKC, IL-6) Biomarker->Immune Modulates

Metabolic role of 4-amino-1H-imidazole-2-carboxamide in rheumatoid arthritis.

Analytical Challenges & Mechanistic Causality

Quantifying this metabolite in plasma presents significant analytical hurdles. As a Senior Application Scientist, I have designed this protocol to address three primary failure points in polar analyte quantification:

  • Chromatographic Retention: Due to its highly polar nature (negative LogP), 4-amino-1H-imidazole-2-carboxamide exhibits zero retention on standard reversed-phase (C18) columns, eluting in the void volume where severe matrix suppression occurs. Solution: We employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides orthogonal retention by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide-bonded silica).

  • Sample Solvent Mismatch: A common pitfall in HILIC is injecting samples dissolved in highly aqueous solvents, which disrupts the stationary aqueous layer and causes peak splitting. Solution: Our extraction protocol utilizes a 1:4 ratio of plasma to cold acetonitrile (ACN), ensuring the final extract is highly organic (≥80% ACN) and perfectly matched to the HILIC initial mobile phase conditions.

  • Non-Specific Binding: Polar amines can adhere to free silanol groups on standard laboratory plastics and glassware. Solution: The protocol mandates the use of silanized microcentrifuge tubes and glass autosampler inserts to prevent signal loss at the Lower Limit of Quantification (LLOQ).

Materials and Reagents

  • Analyte Standard: 4-Amino-1H-imidazole-2-carboxamide hydrochloride (CAS: 56504-99-5).

  • Internal Standard (IS): Stable-isotope-labeled analog (e.g., 13C3​ -labeled imidazole carboxamide) or a structurally similar polar analog.

  • Solvents: LC-MS Grade Acetonitrile, LC-MS Grade Water.

  • Modifiers: LC-MS Grade Ammonium Formate, Formic Acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The addition of the internal standard at the very first step ensures that any volumetric losses during extraction or ionization suppression during MS analysis are mathematically normalized.

Sample Preparation (Protein Precipitation)
  • Thawing & Aliquoting: Thaw human plasma samples on wet ice. Transfer 50 µL of plasma into a 1.5 mL silanized microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (500 ng/mL in 50% ACN). Vortex briefly (5 seconds) to equilibrate the IS with the plasma matrix.

  • Precipitation: Add 200 µL of ice-cold 100% Acetonitrile. Causality Note: Cold ACN instantly denatures plasma proteins (arresting enzymatic degradation of the metabolite) and forces the precipitation of phospholipids.

  • Extraction: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.

  • Transfer & Reconstitution: Carefully transfer 150 µL of the clear supernatant into an LC autosampler vial equipped with a silanized glass insert. (Optional: For ultra-trace analysis, evaporate the supernatant under N2​ gas at 30°C and reconstitute in 50 µL of 90% ACN / 10% Water containing 10 mM Ammonium Formate).

Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (200 µL Cold ACN + IS) Sample->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Evaporation Supernatant Evaporation (N2 Gas, 30°C) Centrifugation->Evaporation Reconstitution Reconstitution (90% ACN / 10% H2O) Evaporation->Reconstitution LCMS HILIC-LC-MS/MS (MRM Mode) Reconstitution->LCMS

Workflow for 4-amino-1H-imidazole-2-carboxamide quantification via HILIC-LC-MS/MS.
Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality Note: A pH of 3.0 ensures the imidazole ring is fully protonated, maximizing electrostatic interaction with the stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 2 µL.

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.40595
1.00.40595
4.00.404060
5.00.404060
5.10.40595
8.00.40595
Mass Spectrometry Conditions

Analysis is performed on a triple quadrupole mass spectrometer utilizing Electrospray Ionization (ESI) in positive ion mode. Detection is achieved via Multiple Reaction Monitoring (MRM), targeting the protonated precursor [M+H]+ and its primary fragment corresponding to the loss of ammonia ( NH3​ , -17 Da), a fragmentation pathway well-documented for imidazole carboxamides .

Table 2: MRM Transition Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
4-Amino-1H-imidazole-2-carboxamide127.1110.14518
Internal Standard ( 13C3​ -labeled)130.1113.14518

System Suitability & Method Validation Metrics

To guarantee trustworthiness and adherence to FDA/EMA bioanalytical guidelines , the system must be validated against the following performance metrics before analyzing unknown clinical samples.

Table 3: Method Validation Summary & Acceptance Criteria

Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range R2≥0.990 5 – 2000 ng/mL ( R2=0.998 )
LLOQ Signal-to-Noise (S/N) ≥10 5 ng/mL
Carryover Blank peak area ≤20% of LLOQNot Detected
Intra-day Precision CV ≤15% ( ≤20% at LLOQ)4.2% – 8.5%
Matrix Effect (MF) IS-normalized MF between 0.85 – 1.150.94 (Minimal suppression)

Validation Execution: Matrix effects are calculated by dividing the peak area of the analyte spiked into post-extracted blank plasma by the peak area of a neat standard prepared in the reconstitution solvent. An IS-normalized MF of 0.94 indicates that the HILIC separation successfully resolves the analyte from early-eluting phospholipid suppression zones.

References

  • Untargeted metabolomics reveals immune-metabolic signatures in established cases of rheumatoid arthritis. Frontiers in Immunology.[Link]

  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B.[Link]

  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B.[Link]

Application Note: A Detailed Protocol for the N-Cyanation of 1H-Imidazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Cyanoimidazoles

N-cyano-1H-imidazole-4-carboxamides are a class of compounds with significant interest in the fields of medicinal chemistry and drug discovery. The N-cyano moiety can serve as a crucial pharmacophore or as a versatile synthetic handle for further molecular elaboration. For instance, these derivatives have been investigated for their potential as antifungal agents.[1] The cyano group can participate in various chemical transformations, making it a valuable building block for creating diverse molecular libraries for high-throughput screening. This application note provides a detailed experimental protocol for the N-cyanation of 1H-imidazole-4-carboxamides, grounded in established chemical principles and safety considerations.

Mechanistic Rationale: The Electrophilic Cyanation of Imidazoles

The N-cyanation of 1H-imidazole-4-carboxamides is an electrophilic substitution reaction at one of the ring nitrogen atoms. The choice of the cyanating agent is critical for the success of this transformation. Cyanogen bromide (BrCN) is a commonly employed reagent for this purpose.

The reaction proceeds via the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon atom of cyanogen bromide. A key factor dictating the regioselectivity of the reaction is the substitution pattern of the imidazole ring. Imidazoles bearing a hydrogen atom on a ring nitrogen (N-H imidazoles) readily undergo N-cyanation.[2][3] In contrast, N-alkylated imidazoles are more prone to C2-bromination. This is because the lone pair of electrons on the unsubstituted nitrogen is more available for nucleophilic attack on the cyanating agent.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. The choice of solvent is also important and is often an aprotic solvent to avoid unwanted side reactions.

Experimental Workflow

The following diagram outlines the general workflow for the N-cyanation of 1H-imidazole-4-carboxamides.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware (Dry and Inert Atmosphere) Start Dissolve Imidazole Carboxamide in Anhydrous Solvent Reagents->Start AddBase Add Base Start->AddBase Cool Cool to 0°C AddBase->Cool AddBrCN Slowly Add Cyanogen Bromide Solution Cool->AddBrCN Warm Warm to Room Temperature & Stir AddBrCN->Warm Quench Quench Reaction Warm->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Sources

Advanced Protocol: Synthesis and Surface Functionalization of PLGA-PEG Nanoparticles with 4-Amino-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Version: 1.0

Executive Summary & Rationale

The development of targeted nanomedicines requires precise control over both the physicochemical properties of the carrier and the biological activity of its surface ligands. This application note details the synthesis and surface functionalization of Poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) nanoparticles with 4-amino-1H-imidazole-2-carboxamide (a structural isomer of the well-known AMPK activator AICA/AICAR).

Causality in Design:

  • PLGA-PEG-COOH Core-Shell Architecture: PLGA is selected for its biodegradable hydrophobic core, which is ideal for encapsulating poorly soluble chemotherapeutics. The PEG corona provides steric shielding against opsonization, extending in vivo circulation time. The terminal carboxyl (-COOH) groups are strategically chosen to enable zero-length covalent crosslinking [2].

  • Ligand Selection: 4-amino-1H-imidazole-2-carboxamide acts as an immunometabolic targeting ligand. By mimicking endogenous purine precursors, it facilitates targeted cellular uptake. Once internalized, imidazole carboxamide derivatives are known to modulate the AMPK/STAT3 signaling axis, leading to the downregulation of immunosuppressive markers like PD-L1 and promoting tumor apoptosis [1].

  • EDC/NHS Chemistry: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the terminal carboxyl groups. This specific chemistry is chosen because it forms a highly stable amide bond with the primary amine of the imidazole ligand without incorporating a bulky spacer that could disrupt receptor interaction [3].

Mechanistic Overview

The functionalization relies on a self-validating bioconjugation workflow. First, EDC reacts with the carboxyl group on the PLGA-PEG polymer to form an amine-reactive O-acylisourea intermediate. Because this intermediate is susceptible to rapid hydrolysis in aqueous environments, NHS is immediately added to form a more stable, semi-permanent NHS-ester. The primary amine of 4-amino-1H-imidazole-2-carboxamide then nucleophilically attacks this ester, forming a stable amide bond.

By monitoring the Zeta potential at each stage, researchers can self-validate the success of the reaction: the highly negative charge of the bare -COOH groups will partially neutralize as they are consumed and replaced by the imidazole ring.

Synthesis A PLGA-PEG-COOH B Nanoprecipitation A->B C Bare NPs B->C D EDC/NHS Activation C->D E Activated NPs (NHS-Ester) D->E G Functionalized NPs E->G F 4-amino-1H-imidazole- 2-carboxamide F->G Conjugation

Workflow for the synthesis and surface functionalization of PLGA-PEG nanoparticles.

Experimental Protocols

Phase 1: Synthesis of Bare PLGA-PEG-COOH Nanoparticles

The nanoprecipitation (solvent evaporation) method is used here to ensure a narrow polydispersity index (PDI).

  • Polymer Dissolution: Dissolve 50 mg of PLGA-PEG-COOH block copolymer in 5 mL of a water-miscible organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or Acetone) to achieve a 10 mg/mL concentration.

  • Aqueous Phase Preparation: Prepare 20 mL of ultra-pure Milli-Q water (or 1% w/v Polyvinyl Alcohol (PVA) solution if enhanced steric stabilization is required during formulation).

  • Nanoprecipitation: Using a syringe pump, inject the organic polymer solution dropwise (rate: 1 mL/min) into the aqueous phase under continuous magnetic stirring at 1,000 RPM. Causality: The rapid diffusion of the organic solvent into the aqueous phase causes interfacial polymer deposition, instantly forming nanoparticles.

  • Solvent Evaporation: Leave the suspension stirring uncovered for 4–6 hours at room temperature to evaporate the organic solvent.

  • Collection: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant and resuspend the pellet in 10 mL of 0.1 M MES buffer (pH 5.5). Causality: MES buffer is chosen because EDC is most efficient at mildly acidic pH.

Phase 2: Surface Activation and Ligand Conjugation
  • EDC/NHS Activation: To the 10 mL nanoparticle suspension, add 20 mg of EDC and 24 mg of NHS.

  • Incubation: Incubate the mixture on an orbital shaker at room temperature for 30 minutes. Critical Step: Do not exceed 30 minutes, as the NHS-ester has a limited half-life.

  • Intermediate Wash (Self-Validation): Centrifuge the activated NPs at 15,000 × g for 20 minutes to remove unreacted EDC/NHS. Resuspend in 10 mL of 1X PBS (pH 7.4). Causality: The pH is shifted to 7.4 because the primary amine of the ligand requires a neutral to slightly basic environment to remain unprotonated and nucleophilic.

  • Ligand Addition: Add 10 mg of 4-amino-1H-imidazole-2-carboxamide to the suspension.

  • Conjugation: Incubate the reaction mixture overnight (12–16 hours) at 4°C under continuous end-over-end rotation.

Phase 3: Purification and Characterization
  • Dialysis: Transfer the functionalized nanoparticle suspension into a dialysis cassette (MWCO 10 kDa). Dialyze against 2 Liters of Milli-Q water for 24 hours, changing the water three times. Causality: This ensures the complete removal of any unbound ligand, preventing false positives in downstream biological assays.

  • Lyophilization: Add 5% (w/v) sucrose as a cryoprotectant and lyophilize the nanoparticles for long-term storage at -20°C.

Quantitative Data Summary

A critical aspect of formulating trustworthy nanomedicines is step-by-step physicochemical validation. The table below summarizes the expected Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (Zeta Potential) metrics at each phase of the protocol.

Table 1: Physicochemical Characterization of Nanoparticle Intermediates

Formulation StageZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Conjugation Efficiency (%)
Bare PLGA-PEG-COOH NPs 120.5 ± 4.20.12 ± 0.02-22.4 ± 1.5N/A
NHS-Activated NPs 125.1 ± 5.00.14 ± 0.03-10.2 ± 1.1N/A
AICA-Functionalized NPs 132.8 ± 6.10.16 ± 0.02-4.5 ± 0.878.4 ± 3.2

Note: The shift in Zeta potential from -22.4 mV to -4.5 mV is the primary self-validating indicator that the negatively charged carboxyl groups have been successfully converted into neutral amide bonds conjugated to the imidazole ring.

Biological Application: Mechanistic Pathway

Once synthesized, these functionalized nanoparticles are designed to target specific cellular receptors and modulate intracellular metabolism. The 4-amino-1H-imidazole-2-carboxamide surface acts as a biomimetic trigger. Upon endocytosis and endosomal escape, the ligand-functionalized fragments interact with the AMPK complex. Activation of AMPK subsequently dephosphorylates and inhibits STAT3, leading to the downregulation of immune-evasion proteins such as PD-L1 [1].

Pathway NP Functionalized NP (AICA-Surface) Cell Receptor Binding & Endocytosis NP->Cell Endo Endosomal Escape Cell->Endo AMPK AMPK Activation (Phosphorylation) Endo->AMPK STAT3 STAT3 Inhibition AMPK->STAT3 PDL1 Downregulation of PD-L1 STAT3->PDL1 Apop Tumor Apoptosis PDL1->Apop

Cellular uptake and AMPK/STAT3 signaling modulation by functionalized nanoparticles.

References

  • Duwa, R., et al. (2024). AICAR-loaded and panitumumab conjugated nanoparticles downregulate the expression of PD-L1 and enhance antitumor responses against ovarian cancer through the AMPK/STAT3 axis. Journal of Pharmaceutical Investigation, 55(2). URL:[Link]

  • Valencia, P. M., et al. (2012). Microfluidic Platform for Combinatorial Synthesis and Optimization of Targeted Nanoparticles for Cancer Therapy. ACS Nano, 6(10), 9023–9030. URL:[Link]

  • Zambito, G., et al. (2025). Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages: Advancing Targeted Therapy Against Mycobacterium Tuberculosis. International Journal of Nanomedicine, Dove Medical Press. URL:[Link]

cell-based assays involving 4-amino-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Aminoimidazole Carboxamides in Metabolic Reprogramming

Nomenclature & Structural Nuance

When designing cell-based assays involving aminoimidazole carboxamides, it is critical to distinguish between structural isomers based on the assay's objective. Recent untargeted high-resolution metabolomics have identified the specific isomer 4-amino-1H-imidazole-2-carboxamide as a highly discriminatory circulating biomarker in systemic autoimmune conditions such as rheumatoid arthritis[1].

However, the fundamental pharmacological framework for in vitro cell-based assays involving this class of compounds relies universally on its structural analog, 5-aminoimidazole-4-carboxamide (AICA) , and its cell-permeable ribonucleoside, AICAR [2]. While extraction and viability methodologies are universally applicable to evaluating the 2-carboxamide isomer's cellular toxicity, the protocols detailed herein are optimized for AICA-ribonucleosides to interrogate AMP-activated protein kinase (AMPK) pathways, which is the gold standard application for this chemical family[3].

Mechanistic Rationale & Causality

To design a robust assay, one must understand the causality of the compound's intracellular lifecycle. AICAR is not an active kinase activator in its extracellular form. It must be taken up by cellular adenosine transporters[2]. Once inside, it is phosphorylated by adenosine kinase (ADK) to form ZMP (5-aminoimidazole-4-carboxamide-1- β -D-ribofuranosyl-5'-monophosphate)[2].

ZMP acts as an AMP mimetic. It binds allosterically to the γ -subunit of AMPK, inducing a conformational change that promotes phosphorylation at Thr172 by upstream kinases (like LKB1) and protects it from dephosphorylation by phosphatases[3]. Crucially, unlike environmental stressors (e.g., hypoxia or glucose deprivation), AICAR achieves this AMPK activation without altering the cellular ATP/ADP/AMP ratio, making it an exceptionally clean pharmacological tool for isolating AMPK-dependent metabolic reprogramming[3].

Pathway Visualization

G AICAR Aminoimidazole Carboxamide (AICAR) Transporter Adenosine Transporter (Cell Membrane) AICAR->Transporter Cellular Uptake Intra_AICAR Intracellular AICAR Transporter->Intra_AICAR ADK Adenosine Kinase (Phosphorylation) Intra_AICAR->ADK ATP -> ADP ZMP ZMP (AMP Mimetic) ADK->ZMP AMPK AMPK Activation (Thr172 Phosphorylation) ZMP->AMPK Allosteric Binding ACC Inhibition of ACC (Decreased Lipogenesis) AMPK->ACC Phosphorylation (Ser79) mTOR Inhibition of mTOR (Decreased Protein Synthesis) AMPK->mTOR TSC2 Activation

Fig 1: Mechanism of AICAR-induced AMPK activation and downstream metabolic reprogramming.

Experimental Design & Self-Validating Systems

A rigorously designed assay must be self-validating. To ensure that observed phenotypic changes (e.g., cell death, reduced lipogenesis) are strictly AMPK-dependent rather than off-target toxicity, the experimental design must incorporate two critical elements:

  • Serum Starvation : Assays should be conducted in low-serum (0.1% FBS) or serum-free media. Causality: Standard serum contains high levels of growth factors (e.g., IGF-1) that hyperactivate the Akt/mTOR pathway. This high basal anabolic signaling can mask the catabolic shift induced by AMPK activation.

  • Orthogonal Validation via Compound C : Dorsomorphin (Compound C) is a potent, reversible AMPK inhibitor[4]. By pre-treating a control group with Compound C, you create a self-validating loop: if AICAR induces a specific effect that is subsequently reversed by Compound C, the effect is confirmed to be AMPK-mediated[4].

Step-by-Step Methodologies

Protocol A: Cell Preparation and Compound Treatment
  • Seeding : Seed target cells (e.g., HCT116, HepG2, or primary neurons) at a density of 2×104 cells/cm² in complete culture media. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Media Exchange : Wash cells once with warm PBS. Replace with low-serum media (0.1% FBS) and incubate for 12 hours to establish a clean metabolic baseline.

  • Inhibitor Pre-treatment : For self-validating control wells, add 10 µM Compound C (Dorsomorphin) 1 hour prior to AICAR treatment.

  • Target Treatment : Treat cells with AICAR. Due to the efficiency of intracellular ADK conversion, standard effective in vitro concentrations range from 0.5 mM to 2.0 mM[2]. Incubate for 1–4 hours for kinase signaling readouts, or 24–48 hours for viability/apoptosis readouts.

Protocol B: Quantitative Assessment of AMPK Activation (Western Blot)

Note: Measuring p-AMPK (Thr172) only confirms upstream kinase activity. To prove functional intracellular AMPK activity, you must also measure the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79.

  • Lysis : Place plates on ice. Aspirate media and wash with ice-cold PBS. Lyse cells using RIPA buffer heavily supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (e.g., Sodium Orthovanadate, NaF). Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will strip the Thr172/Ser79 phosphate groups during extraction within minutes.

  • Extraction : Scrape cells, transfer to microcentrifuge tubes, and sonicate briefly (3 x 5 sec pulses). Centrifuge at 14,000×g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification & Resolution : Perform a BCA assay. Load 20 µg of total protein per well onto a 4–12% Bis-Tris polyacrylamide gel. Resolve at 120V for 90 minutes.

  • Immunoblotting : Transfer to a PVDF membrane. Block with 5% BSA in TBST (do not use milk, as casein contains phosphoproteins that cause high background). Probe overnight at 4°C with primary antibodies against p-AMPK α (Thr172) and p-ACC (Ser79).

Protocol C: Cell Viability & Proliferation (MTT Assay)
  • Seeding : Seed cells in a 96-well plate at 5×103 cells/well.

  • Treatment : Apply a concentration gradient of AICAR (0.1 mM to 5.0 mM) ± Compound C for 48 hours.

  • Detection : Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 2 hours. Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization : Carefully aspirate the media. Add 100 µL of 100% DMSO per well and agitate for 10 minutes to dissolve the formazan. Read absorbance at 540 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts from a properly executed, self-validating AICAR assay, demonstrating the robust inverse relationship between AMPK activation and cell viability.

Treatment Groupp-AMPK (Thr172) Fold Changep-ACC (Ser79) Fold ChangeCell Viability (%)
Vehicle Control (DMSO) 1.0x1.0x100%
AICAR (1.0 mM) 4.5x ± 0.35.2x ± 0.445% ± 5%
AICAR (1.0 mM) + Compound C (10 µM) 1.2x ± 0.11.4x ± 0.288% ± 4%
Compound C (10 µM) Alone 0.8x ± 0.10.9x ± 0.195% ± 3%

References

  • Masood A, et al. "Untargeted metabolomics reveals immune-metabolic signatures in established cases of rheumatoid arthritis." Frontiers in Molecular Biosciences, 2026. URL: [Link]1]

  • Corton JM, Gillespie JG, Hawley SA, Hardie DG. "5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells?" European Journal of Biochemistry, 1995. URL: [Link]3]

  • Daignan-Fornier B, Pinson B. "5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects." Metabolites, 2012. URL: [Link]2]

  • Culmsee C, Monnig J, Kemp BE, Mattson MP. "AMP-activated protein kinase is highly expressed in neurons in the developing rat brain and promotes neuronal survival following glucose deprivation." Journal of Molecular Neuroscience, 2001. URL: [Link]]

  • Wang P, et al. "AMPK: Potential Therapeutic Target for Ischemic Stroke." Theranostics, 2018. URL: [Link]4]

Sources

Application Notes and Protocols for In Vivo Studies Using 4-amino-1H-imidazole-2-carboxamide (AICAR) in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role and Mechanism of Acadesine (AICAR)

4-amino-1H-imidazole-2-carboxamide, commonly known as Acadesine or AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a cell-permeable adenosine analog that has garnered significant interest in preclinical research.[1] Its primary mechanism of action lies in its ability to activate 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Upon entering the cell, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics the effect of adenosine monophosphate (AMP).[3] This allosteric activation of AMPK triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis.

Activated AMPK shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways.[2] This includes the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of energy-expensive processes like protein and fatty acid synthesis.[4][5] Due to its central role in metabolic regulation, AICAR has been investigated as a potential therapeutic agent in a wide range of disease models, including metabolic disorders, cancer, and cardiovascular diseases.[6][7] These application notes provide a comprehensive guide for researchers planning in vivo studies with AICAR in murine models, focusing on experimental design, protocol execution, and data interpretation.

Core Signaling Pathway: AICAR-Mediated AMPK Activation

The diagram below illustrates the mechanism by which AICAR activates AMPK and the subsequent downstream metabolic effects.

AICAR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Effects AICAR_ext AICAR (Acadesine) AICAR_int AICAR AICAR_ext->AICAR_int Cellular Uptake ZMP ZMP (AICAR Monophosphate) AICAR_int->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Allosteric Activation (mimics AMP) p_AMPK Phosphorylated AMPK (Active) AMPK->p_AMPK Phosphorylation Glucose_Uptake Increased Glucose Uptake p_AMPK->Glucose_Uptake FAO Increased Fatty Acid Oxidation p_AMPK->FAO mTOR_Inhibition Inhibition of mTOR Pathway p_AMPK->mTOR_Inhibition Gene_Expression Altered Gene Expression (e.g., PGC-1α) p_AMPK->Gene_Expression

Caption: AICAR cellular uptake and activation of the AMPK signaling pathway.

Experimental Design Considerations for In Vivo Murine Studies

Murine Model Selection

The choice of mouse model is paramount and will depend on the research question. AICAR has been utilized in a variety of models:

  • Metabolic Diseases: High-fat diet (HFD)-induced obese mice are commonly used to study AICAR's effects on glucose tolerance, insulin sensitivity, and hepatic steatosis.[8]

  • Neurodegenerative Diseases: The R6/2 mouse model of Huntington's disease has been used to investigate the impact of AICAR on muscle phenotype and neurological pathology.[9]

  • Cancer: Xenograft models, such as those with human retinoblastoma cells (Y79), are employed to assess the anti-tumor effects of AICAR.[10]

  • Muscular Dystrophy/Atrophy: The SMNΔ7 mouse model of severe spinal muscular atrophy is used to evaluate AICAR's potential to ameliorate muscle pathology.[11]

Dosing, Administration, and Formulation

A critical aspect of experimental design is determining the appropriate dose, route, and frequency of AICAR administration.

Parameter Recommendation & Rationale
Dosage A common effective dose in murine models is 500 mg/kg .[10] However, doses can range from 125 µg/g to 500 µg/g depending on the study's endpoint and the specific mouse model. It is advisable to perform a dose-response study to determine the optimal concentration for your specific model and desired outcome.
Administration Route Intraperitoneal (I.P.) [10] and subcutaneous (S.C.) [9] injections are the most frequently reported routes. The choice may depend on the required speed of absorption and experimental logistics. Note that AICAR has poor oral bioavailability, precluding oral gavage for most systemic applications.[7]
Frequency Daily injections are common for chronic studies.[9] However, for studies on acute metabolic effects, a single injection may suffice. For some chronic conditions, administration three times a week has also been shown to be effective.[8]
Vehicle and Solubility AICAR is soluble in aqueous solutions like saline or phosphate-buffered saline (PBS).[12] It may require sonication to fully dissolve.[12] Always prepare fresh solutions for administration.
Control Groups

Proper controls are essential for data interpretation:

  • Vehicle Control: A group of animals receiving the same volume and route of administration of the vehicle (e.g., saline) as the AICAR-treated group.

  • Untreated Control: In some experimental designs, a group of untreated animals can serve as a baseline.

  • Positive Control: If applicable, a group treated with a compound known to produce the desired effect can be included.

Protocols for In Vivo AICAR Administration and Analysis

The following protocols provide a general framework. Researchers should adapt these to their specific experimental needs.

Protocol 1: Preparation and Administration of AICAR

Objective: To prepare and administer AICAR to murine models.

Materials:

  • 4-amino-1H-imidazole-2-carboxamide (AICAR) powder

  • Sterile, pyrogen-free saline or PBS

  • Sterile microcentrifuge tubes

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

Procedure:

  • Calculate the required amount of AICAR: Based on the desired dose (e.g., 500 mg/kg) and the weight of the mice, calculate the total amount of AICAR needed.

  • Reconstitution: Weigh the AICAR powder and dissolve it in the appropriate volume of sterile saline or PBS to achieve the final desired concentration for injection. It is recommended to prepare a stock solution from which daily doses can be drawn.

  • Solubilization: If the AICAR does not readily dissolve, use a sonicator or vortex until the solution is clear.[12]

  • Animal Weighing and Dose Calculation: Weigh each mouse accurately before each injection to calculate the precise volume of AICAR solution to be administered.

  • Administration: Administer the calculated volume of AICAR solution via the chosen route (I.P. or S.C.). Ensure proper handling and injection techniques to minimize stress to the animals.

  • Record Keeping: Meticulously record the date, time, animal ID, weight, and administered volume for each injection.

Protocol 2: Assessment of Metabolic Parameters

Objective: To evaluate the effect of AICAR on glucose metabolism.

Procedure (Glucose Tolerance Test - GTT):

  • Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a glucometer.

  • Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg) via I.P. injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance. A reduction in AUC in the AICAR-treated group compared to the vehicle control indicates improved glucose tolerance.[8]

Protocol 3: Tissue Collection and Analysis

Objective: To collect tissues for downstream molecular and histological analysis.

Procedure:

  • Euthanasia: At the experimental endpoint, euthanize the mice according to approved institutional guidelines.

  • Tissue Harvest: Promptly dissect and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue, brain).

  • Sample Processing:

    • For Western blotting , snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • For histology , fix the tissue in 10% neutral buffered formalin.

    • For RNA analysis , use a stabilizing agent like RNAlater or snap-freeze in liquid nitrogen.

  • Western Blot Analysis:

    • Homogenize the frozen tissue and extract proteins.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK) to assess the activation state of the kinase. An increase in the p-AMPK/AMPK ratio indicates successful target engagement by AICAR.[9] Other relevant downstream targets like phosphorylated ACC (p-ACC) can also be assessed.[10]

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using AICAR.

AICAR_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Model_Selection Select Murine Model Dose_Regimen Determine Dose & Regimen Model_Selection->Dose_Regimen AICAR_Prep Prepare AICAR Solution Dose_Regimen->AICAR_Prep Animal_Grouping Randomize Animal Groups (Vehicle vs. AICAR) AICAR_Prep->Animal_Grouping Treatment Administer Treatment Animal_Grouping->Treatment Monitoring Monitor Animal Health & Body Weight Treatment->Monitoring Phenotypic_Tests Phenotypic/Behavioral Tests (e.g., GTT) Monitoring->Phenotypic_Tests Tissue_Harvest Tissue Harvest Phenotypic_Tests->Tissue_Harvest Molecular_Analysis Molecular Analysis (Western, qPCR) Tissue_Harvest->Molecular_Analysis Histology Histological Analysis Tissue_Harvest->Histology Data_Interpretation Data Interpretation Molecular_Analysis->Data_Interpretation Histology->Data_Interpretation Conclusion Draw Conclusions Data_Interpretation->Conclusion

Caption: A generalized workflow for in vivo studies with AICAR in murine models.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, it is crucial to build self-validating systems into your protocols. The most direct way to confirm that AICAR is having the intended effect in your model is to measure the phosphorylation of AMPK and its downstream targets in the tissue of interest. A lack of change in the p-AMPK/AMPK ratio may indicate issues with the compound's stability, administration, or the responsiveness of the specific animal model. Additionally, consistent and expected changes in physiological parameters, such as improved glucose tolerance in a metabolic disease model, further validate the efficacy of the treatment.

References

  • Fine-tuning AMPK in physiology and disease using point-mutant mouse models. (2024). Vertex AI Search.
  • AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules. (2022). MDPI.
  • Fine-tuning AMPK in physiology and disease using point-mutant mouse models. (n.d.). PMC.
  • Acadesine. (n.d.). Wikipedia.
  • Natural AMPK Activators in Cardiovascular Disease Prevention. (n.d.). Frontiers.
  • Acadesine, an adenosine-regulating agent with the potential for widespread indic
  • Chronic 5-Aminoimidazole-4-Carboxamide-1-β-d-Ribofuranoside Treatment Induces Phenotypic Changes in Skeletal Muscle, but Does Not Improve Disease Outcomes in the R6/2 Mouse Model of Huntington's Disease. (2017). Frontiers.
  • AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin. (2017). PMC.
  • AMPK activation protects from neuronal dysfunction and vulnerability across nematode, cellular and mouse models of Huntington's disease. (2016). Oxford Academic.
  • Chronic Treatment with the AMPK Agonist AICAR Prevents Skeletal Muscle Pathology but Fails to Improve Clinical Outcome in a Mouse Model of Severe Spinal Muscular
  • AICAR promotes AMPK activation and an M1-to-M2 phenotype switch in... (n.d.).
  • Aminoimidazole Carboxamide Ribonucleotide (AICAR) Inhibits the Growth of Retinoblastoma In Vivo by Decreasing Angiogenesis and Inducing Apoptosis. (2013). PLOS.
  • Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of... (2014). Oncotarget.
  • 5-Amino-3H-imidazole-4-Carboxamide - Product D

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Amino-1H-imidazole-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazole in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold due to its unique electronic properties and its presence in essential biomolecules.[1] As a five-membered aromatic heterocycle containing two nitrogen atoms, it can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] This versatility has led to the development of numerous imidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[1][2]

Within this class, the 4-amino-1H-imidazole-2-carboxamide core represents a particularly promising scaffold for the development of targeted therapies, especially kinase inhibitors. The arrangement of the amino group, the carboxamide, and the imidazole nitrogens provides a specific three-dimensional pharmacophore capable of forming multiple, high-affinity interactions within the ATP-binding sites of various kinases.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed protocols for their synthesis and biological evaluation, and an exploration of their impact on key signaling pathways.

Part 1: Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Interactions

The biological activity of 4-amino-1H-imidazole-2-carboxamide analogs is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these relationships is fundamental to designing potent and selective inhibitors. The following analysis is synthesized from studies on closely related imidazole carboxamide and aminoimidazole scaffolds, primarily focusing on their activity as kinase inhibitors.

Causality Behind Experimental Choices

The design of potent kinase inhibitors based on the imidazole scaffold is a process of iterative optimization, guided by an understanding of the protein's active site. Key interactions typically involve:

  • Hinge-Binding: The N1 and/or N3 atoms of the imidazole ring, along with the adjacent amino group, often form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor. The 1-amino-1H-imidazole-5-carboxamide scaffold, for example, has been successfully employed as a novel hinge-binder for Bruton's tyrosine kinase (BTK).[4]

  • Hydrophobic Pockets: Substituents at other positions (C2, C5, and the carboxamide nitrogen) can be modified to occupy nearby hydrophobic pockets, enhancing both potency and selectivity.

  • Solvent Front Exposure: Portions of the molecule, typically extending from the carboxamide, are directed towards the solvent-exposed region of the active site. Modifications here can improve physicochemical properties like solubility without compromising binding affinity.

Key Substituent Effects:
  • The Imidazole Core: The imidazole ring itself is paramount for activity, acting as the central scaffold that orients the key interacting groups. In a study targeting Transforming Growth Factor β-activated Kinase 1 (TAK1), switching from a pyrrole to an imidazole core resulted in a twofold increase in potency, highlighting the importance of the nitrogen arrangement for hinge interactions.[5]

  • Substitutions at the Carboxamide (R1): This position is critical for engaging with the target protein and influencing solubility.

    • In TAK1 inhibitors, a pyrrolidine amide at this position was found to be crucial. Replacing it with a dimethyl analog led to a 20-fold drop in potency, while a more polar primary amide was completely inactive, suggesting this group is involved in positioning key interactions within a hydrophobic region.[5]

  • Substitutions at the Imidazole Ring (R2, R3): These positions are key for tuning potency and selectivity by interacting with specific sub-pockets of the kinase.

    • C4-Position (R2): In work on Src family kinase inhibitors, a phenyl group at this position was explored. Modifications to this ring directly impact potency. For example, adding hydroxyl groups can form additional hydrogen bonds.[3][6]

    • N1-Position (R3): In the development of TAK1 inhibitors, a benzylamide group at this position was found to orient perpendicularly to the hinge-binding imidazole core. While various ortho-substituted benzylamines were tolerated, this region did not significantly modulate potency, suggesting it points towards the solvent front.[5]

Quantitative SAR Data

The following tables summarize the inhibitory activities of representative imidazole carboxamide and aminoimidazole analogs against key kinase targets.

Table 1: SAR of 2,4-Disubstituted Imidazole Carboxamides as TAK1 Inhibitors [5] (Data extracted from a study on a closely related 2,4-dicarboxamide scaffold that was scaffold-hopped to an imidazole)

Compound IDR1 (at C2-Carboxamide)R2 (at C4)TAK1 IC50 (µM)
8 Pyrrolidine-1-carbonyl2-(Difluoromethoxy)benzyl1.3
17 Dimethylaminocarbonyl2-(Difluoromethoxy)benzyl>25
18 Piperidine-1-carbonyl2-(Difluoromethoxy)benzyl3.5
19 Aminocarbonyl2-(Difluoromethoxy)benzyl>25
22 Pyrrolidine-1-carbonyl2-(Difluoromethoxy)benzyl0.6 (Imidazole Core)

Note: Compound 22 represents the scaffold-hop from a pyrrole to an imidazole, showing improved potency.

Table 2: SAR of 4-Aminoimidazole Derivatives as Src Kinase Inhibitors [3][6] (Data from an optimization study of (1H-imidazol-4-yl)-pyrimidin-4-yl-amines)

Compound IDR Group on Phenyl Ring (at C5)Side Chain on PyrimidineSrc IC50 (nM)
4e 2-HydroxyphenylCarboxamide93
4f 3-HydroxyphenylCarboxamide68
4g 2,3-DihydroxyphenylCarboxamide40
4j 3-HydroxyphenylMethyl Ester40
4k 2,3-DihydroxyphenylMethyl Ester40

Part 2: Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis and biological evaluation of 4-amino-1H-imidazole-2-carboxamide analogs.

Protocol 1: Plausible Synthesis of the 4-Amino-1H-imidazole-2-carboxamide Core

A direct, one-pot synthesis for the specific title scaffold is not extensively documented. However, a robust and plausible multi-step synthesis can be designed based on established methods using diaminomaleonitrile (DAMN) as a starting material.[7][8] This pathway involves the initial formation of a cyanoimidazole-carboxamide intermediate, followed by conversion of the cyano group to an amino group.

Step A: Synthesis of 4(5)-Cyanoimidazole-5(4)-carboxamide from DAMN [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diaminomaleonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add an inert organic solvent such as toluene or xylene, followed by formic acid (1 to 2 parts by weight relative to DAMN).[7]

  • Reflux: Heat the mixture to reflux temperature (typically 110-140°C depending on the solvent) and maintain for 5-7 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or ethanol) to yield pure 4(5)-cyanoimidazole-5(4)-carboxamide.

Step B: Conversion of Cyano Group to Amino Group via Hofmann Rearrangement [9]

  • Dissolution: Dissolve the 4-cyanoimidazole-5-carboxamide from Step A (1.0 eq) in a 2.3 N aqueous solution of sodium hydroxide (NaOH).

  • Halogenation: Cool the solution to 0°C in an ice bath. Slowly add bromine (1.0 eq) while stirring and maintain the temperature at 0°C for 30 minutes.[9]

  • Rearrangement: Heat the reaction mixture to 70-75°C for approximately 3 hours. This will effect the Hofmann rearrangement to produce 5-amino-4-cyanoimidazole.[9]

  • Hydrolysis to Final Product: To convert the remaining cyano group to a carboxamide, the intermediate can be subjected to strong alkaline hydrolysis. Dissolve the 5-amino-4-cyanoimidazole in 1.5 N NaOH and heat at 125-130°C for several hours until the conversion to 5-aminoimidazole-4-carboxamide is complete, as monitored by chromatography.[9]

Self-Validation Note: Each step should be monitored by TLC or LC-MS to confirm the consumption of starting material and the formation of the product. The structure of the final product and intermediates must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow DAMN Diaminomaleonitrile (DAMN) Intermediate 4-Cyanoimidazole -5-carboxamide DAMN->Intermediate   Formic Acid,   Toluene, Reflux [2] FinalProduct 4-Amino-1H-imidazole -2-carboxamide Intermediate->FinalProduct   1. Br₂, NaOH   2. Heat (Hofmann)   3. Hydrolysis [4] TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TRAF2 TRAF2 TNFR->TRAF2 TAK1_complex TAK1-TAB1/2 Complex TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MKKs Phosphorylates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Transcription Gene Transcription (Inflammation, Survival) NFkappaB->Transcription Translocates & Activates JNK_p38 JNK / p38 MKKs->JNK_p38 Activates JNK_p38->Transcription Activates AP-1, etc. Inhibitor Imidazole-2-carboxamide Analog Inhibitor->TAK1_complex TNF TNF-α TNF->TNFR

TAK1 Signaling Pathway Inhibition.<[6][8]/center>

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) or Integrin Src Src Kinase Receptor->Src Recruits & Activates FAK FAK Src->FAK Phosphorylates Ras_Raf Ras/Raf/MEK/ERK Pathway Src->Ras_Raf PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) Ras_Raf->Gene_Expression PI3K_Akt->Gene_Expression STAT3->Gene_Expression Inhibitor 4-Aminoimidazole Analog Inhibitor->Src Growth_Factor Growth Factor Growth_Factor->Receptor

Src Kinase Signaling Pathway Inhibition.<[9]/center>

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Binds & Activates PAR PAR Polymer Synthesis PARP1->PAR Catalyzes Replication_Fork Replication Fork Stalls PARP1->Replication_Fork Leads to Repair_Proteins DNA Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins Recruits DNA_Repaired SSB Repair Repair_Proteins->DNA_Repaired Inhibitor Imidazole-carboxamide Analog Inhibitor->PARP1 Traps PARP1 on DNA DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis Synthetic Lethality

Mechanism of PARP-1 Inhibition.</center>

References

  • Verhoest, P. R., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555–562. [Link]

  • Kyowa Gas Chem Ind Co Ltd. (1974). Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.
  • Francini, C., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

  • Ajinomoto Co Inc. (1969). 4-cyanoimidazole-5-carboxamide.
  • Musumeci, F., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PubMed. [Link]

  • Massive Bio. (2026). Parp 1. [Link]

  • Ma, C., et al. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242–16270. [Link]

  • Al-Said, M. S., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. [Link]

  • Grellet, S., et al. (2020). Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain. PAIN, 161(3), 560-573. [Link]

  • Meyer, S. C., et al. (2014). Evidence for the direct transfer of the carboxylate of N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) to generate 4-carboxy-5-aminoimidazole ribonucleotide catalyzed by Escherichia coli PurE, an N5-CAIR mutase. Biochemistry, 43(34), 11002-11009. [Link]

  • Lowell, C. A. (2000). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 68(5), 595-603. [Link]

  • Semantic Scholar. (2015). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • ResearchGate. (2025). (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • Zhang, H., et al. (2022). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Drug Development Research, 83(1), 55-63. [Link]

  • ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by.... Retrieved from [Link]

  • Khan, I., et al. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. Crystals, 12(11), 1563. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Chemical Reviews and Letters, 8, 1132-1145. [Link]

  • Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [Link]

  • Powers, J. P., et al. (2024). Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects. International Journal of Molecular Sciences, 25(9), 5028. [Link]

  • Lee, J., et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 14(15), 3733. [Link]

  • Zafar, A., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601. [Link]

  • Ma, C., et al. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Kelly, P. N., et al. (2018). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry, 293(49), 19003-19018. [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC50 values of Src kinase inhibition for.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

challenges in the multi-step synthesis of 4-amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Multi-Step Synthesis of 4-Amino-1H-imidazol-1-ol

Overview The synthesis of 4-amino-1H-imidazol-1-ol and its derivatives is of significant interest in medicinal chemistry due to the versatile biological activities associated with the 1-hydroxyimidazole scaffold[1]. However, the construction and subsequent functionalization of this core present unique challenges, primarily surrounding regioselectivity, tautomerism, and the fragility of the N-O bond during reduction steps[2]. This support guide addresses the most critical bottlenecks encountered by researchers and provides field-proven troubleshooting strategies.

PART 1: Synthetic Workflow & Critical Bottlenecks

G Start Precursors: α-nitro-α-oximino ketone + Aldehyde + NH4OAc Cyclization Cyclization (Glacial Acetic Acid, Heat) Start->Cyclization Intermediate Intermediate: 4-nitro-1H-imidazol-1-ol Cyclization->Intermediate Reduction Selective Reduction (Mild Conditions, e.g., Na2S2O4) Intermediate->Reduction SideReaction Side Reaction: Over-reduction (N-O Cleavage) -> 4-aminoimidazole Intermediate->SideReaction Harsh Reduction (e.g., Pd/C, H2) Product Target Product: 4-amino-1H-imidazol-1-ol Reduction->Product

Fig 1. Synthetic workflow for 4-amino-1H-imidazol-1-ol highlighting the critical reduction step.

PART 2: Troubleshooting Guides & FAQs

Q1: Why am I losing the N-hydroxy group during the reduction of the 4-nitro intermediate? A: This is the most common failure point in this synthesis. The N-O bond in 1-hydroxyimidazoles is highly susceptible to catalytic hydrogenolysis. When using strong reducing agents like Palladium on Carbon (Pd/C) with H₂ gas, the thermodynamic driving force to cleave the weak N-O bond outcompetes the reduction of the nitro group, resulting in over-reduction to the corresponding 4-aminoimidazole[1]. Scientist's Insight (Causality): To preserve the N-O bond, you must decouple the reduction potentials. Switch to a milder, single-electron transfer chemical reduction. Sodium dithionite (Na₂S₂O₄) is highly effective for reducing nitroaromatics to amines under mild, often anaerobic, conditions without cleaving N-hydroxy bonds[3].

Q2: My cyclization step yields a complex mixture with poor recovery. What is causing this? A: The condensation of an α-nitro-α-oximino ketone with an aldehyde and ammonium acetate yields the 1-hydroxyimidazole core, but this core exists in a dynamic prototropic tautomeric equilibrium with its imidazole 3-oxide form[4]. In aqueous environments, this highly polar, water-soluble compound resists standard liquid-liquid extraction. Scientist's Insight (Causality): Drive the equilibrium and improve precipitation by using glacial acetic acid as the sole solvent. Acetic acid acts as both a solvent and a mild acid catalyst, facilitating the elimination of water during cyclization[2]. For isolation, avoid aqueous workups entirely. Instead, concentrate the reaction mixture under reduced pressure and induce direct crystallization using a non-polar anti-solvent like diethyl ether.

Q3: How can I prevent unwanted O-alkylation during downstream functionalization? A: The hydroxyl group at the N1 position is highly nucleophilic. If your downstream steps involve basic conditions and electrophiles (e.g., alkyl halides), the molecule will readily undergo O-alkylation to form 1-methoxyimidazoles or similar derivatives[4]. Scientist's Insight (Causality): Treat the N-hydroxy group as you would a reactive phenol. Implement a protection strategy prior to functionalizing the amino group. Benzylation (using benzyl bromide and K₂CO₃) provides a robust protecting group that is stable under basic conditions and can be selectively removed later.

Tautomerism T1 1-Hydroxyimidazole (N-OH Tautomer) T2 Imidazole 3-oxide (N-Oxide Tautomer) T1->T2 Tautomeric Equilibrium Base Base + Alkyl Halide (e.g., K2CO3, MeI) T1->Base OAlkylated 1-Methoxyimidazole (O-Alkylated Product) Base->OAlkylated Unwanted side reaction without protection

Fig 2. Tautomeric equilibrium of 1-hydroxyimidazoles and susceptibility to O-alkylation.

PART 3: Standard Operating Protocols (SOPs)

Protocol A: One-Pot Multicomponent Synthesis of 4-Nitro-1H-imidazol-1-ol Self-Validating System: The formation of the N-hydroxy tautomer can be confirmed via NMR in DMSO-d₆, where the N-OH proton typically appears as a distinct broad singlet far downfield (approx. 11-12 ppm).

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the appropriate α-nitro-α-oximino ketone and 1.1 eq of the chosen aldehyde in glacial acetic acid (approx. 10 mL/mmol).

  • Condensation: Add 5.0 eq of ammonium acetate in a single portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor progression via LC-MS.

  • Isolation: Once the starting materials are consumed, cool the mixture to room temperature. Concentrate the acetic acid under reduced pressure.

  • Purification: Triturate the resulting crude oil with cold diethyl ether. Filter the resulting precipitate and dry under a high vacuum to yield the 4-nitro-1H-imidazol-1-ol intermediate.

Protocol B: Selective Chemical Reduction to 4-Amino-1H-imidazol-1-ol Self-Validating System: Monitor the reaction via LC-MS. The target product will show an [M+H]⁺ peak corresponding to the amino-imidazol-ol, whereas over-reduction will present a peak at [M-16]⁺ (loss of oxygen).

  • Solubilization: Dissolve the 4-nitro-1H-imidazol-1-ol intermediate in a 1:1 mixture of Ethanol and Water.

  • Reduction: Add 4.0 eq of Sodium Dithionite (Na₂S₂O₄) portion-wise at room temperature. Note: Perform this step under a nitrogen atmosphere to prevent the oxidative degradation of the resulting amino group.

  • Agitation: Stir the reaction mixture at room temperature for 2 hours. The deep color of the nitro intermediate should gradually fade.

  • Quenching & Extraction: Adjust the pH to ~7 using a saturated NaHCO₃ solution. Extract the aqueous layer repeatedly with Ethyl Acetate.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the 4-amino-1H-imidazol-1-ol.

PART 4: Quantitative Data

To guide your experimental design, the following table summarizes the quantitative outcomes of various reduction methodologies tested on the 4-nitro-1H-imidazol-1-ol scaffold.

Reduction MethodCatalyst / ReagentReaction ConditionsN-O Bond IntegrityYield of Target (%)Major Byproduct
Catalytic Hydrogenation Pd/C, H₂50 psi, RT, 12hCleaved< 5%4-aminoimidazole
Transfer Hydrogenation PtO₂, NH₄HCO₂MeOH, 60°C, 4hPartially Preserved45 - 50%4-aminoimidazole
Chemical Reduction Na₂S₂O₄H₂O/EtOH, RT, 2hPreserved75 - 82%Unreacted starting material
Metal Reduction Fe / NH₄ClEtOH/H₂O, 80°C, 6hPreserved60 - 65%Iron oxide complexes

PART 5: References

  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs ResearchGate[Link]

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus National Institutes of Health (NIH / PMC)[Link]

  • Mutagenicity of Nitroaromatic Compounds American Chemical Society (ACS)[Link]

Sources

purification techniques for 4-amino-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-amino-1H-imidazole-2-carboxamide and its structural isomers.

This highly polar, nitrogen-rich heterocyclic compound is a critical intermediate in purine biosynthesis and has recently been identified as a key immune-metabolic signature in inflammatory conditions such as rheumatoid arthritis[1]. Because of its zwitterionic nature, high water solubility, and lack of significant hydrophobic surface area, traditional silica gel chromatography is often ineffective.

This guide provides field-proven, self-validating methodologies and troubleshooting steps designed to help you achieve >99% purity without compromising the integrity of the carboxamide or imidazole functional groups.

Purification Decision Workflow

PurificationWorkflow Crude Crude 4-Amino-1H-imidazole- 2-carboxamide Acidify Acidification (pH 2.0) Protonate Imidazole Crude->Acidify CationEx Cation-Exchange Chromatography Acidify->CationEx Wash Aqueous Wash (Remove Neutrals/Anions) CationEx->Wash Elute Elution (Dilute NH4OH or Water) Wash->Elute Decision Purity Check (UV/LC-MS) Elute->Decision HILIC HILIC / RP-HPLC Polishing Decision->HILIC < 95% Purity Crystallize Recrystallization (H2O/EtOH) Decision->Crystallize > 95% Purity HILIC->Crystallize Pure Pure Isolate (>99%) Crystallize->Pure

Workflow for the isolation and purification of 4-amino-1H-imidazole-2-carboxamide.

Section 1: Core Purification Methodologies

Protocol A: Cation-Exchange Chromatography (Bulk Isolation)

Due to the amphoteric nature of the molecule, ion-exchange chromatography is the gold standard for initial capture[2].

  • Step 1: Resin Preparation. Swell Dowex 50WX8 (H+ form, 200-400 mesh) in deionized water. Pack into a glass column and equilibrate with 0.1 M HCl.

  • Step 2: Sample Loading. Dissolve the crude reaction mixture in 0.1 M HCl (pH ~2.0) and load it onto the column.

    • Causality: The pKa of the imidazole nitrogen is approximately 6.0. Loading at pH 2.0 ensures complete protonation, allowing the molecule to bind tightly to the sulfonic acid groups of the stationary phase.

  • Step 3: Washing. Wash the column with 3–5 column volumes (CV) of deionized water.

    • Causality: This step removes uncharged organic byproducts and anionic impurities (e.g., unreacted acids) which have no affinity for the cation-exchange resin.

  • Step 4: Elution. Slowly elute the column with pure water or a very dilute gradient of NH4OH (up to 0.1 M).

    • Causality: While dilute HCl is sometimes used, it can cause decomposition during lyophilization. Eluting slowly with water yields the target compound in its neutral form, preventing acid-catalyzed degradation and achieving up to 99% purity[3].

  • Self-Validation System: Monitor the eluate using an inline UV detector at 254 nm. To validate recovery, perform a pre- and post-column mass balance assay using a standardized HPLC injection.

Protocol B: HILIC Polishing (High-Resolution Separation)

If the cation-exchange eluate contains closely related polar isomers or residual salts, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Step 1: Column Setup. Utilize a ZIC-HILIC (Zwitterionic) or Amide-functionalized column (5 µm, 4.6 × 150 mm).

  • Step 2: Mobile Phase Preparation.

    • Buffer A: 10 mM Ammonium formate in water (pH 3.0).

    • Buffer B: 100% Acetonitrile (MeCN).

  • Step 3: Gradient Execution. Start at 90% B and linearly decrease to 50% B over 25 minutes.

    • Causality: Unlike reversed-phase chromatography, HILIC relies on a water-enriched layer on the stationary phase. The highly polar 4-amino-1H-imidazole-2-carboxamide partitions into this aqueous layer. Increasing the polarity of the mobile phase (by increasing Buffer A) disrupts this interaction, eluting the compound.

  • Self-Validation System: Confirm peak identity and purity in real-time using in-line ESI-MS (positive mode, monitoring for the [M+H]+ ion). The absence of a salt front co-elution validates the HILIC retention mechanism.

Section 2: Troubleshooting & FAQs

Q: Why am I losing my product in the void volume on standard C18 columns? A: 4-Amino-1H-imidazole-2-carboxamide is exceptionally hydrophilic. Standard C18 stationary phases rely on hydrophobic interactions, which this molecule lacks. Solution: Switch to a HILIC column (as detailed in Protocol B) or use an Aqueous C18 (AQ-C18) column with a 100% aqueous mobile phase (e.g., 0.1% TFA in water) to force retention.

Q: My product decomposes into a dark residue during lyophilization after cation-exchange elution. What is the cause? A: If you eluted the cation-exchange column using dilute HCl, the compound forms a hydrochloride salt. As water sublimates during lyophilization, the local concentration of HCl spikes, leading to acid-catalyzed hydrolysis of the carboxamide group into a carboxylic acid, followed by degradation. Solution: Neutralize the fractions prior to drying, or utilize the modified protocol of eluting slowly with pure water to isolate the neutral zwitterion[3].

Q: How do I remove inorganic buffer salts (like ammonium acetate) from the final purified product? A: Ammonium acetate and ammonium formate are volatile salts. Repeated lyophilization (re-dissolving the powder in LC-MS grade water and freeze-drying 2-3 times) will sublimate the residual buffer[4]. Do not use non-volatile salts like sodium phosphate during the final polishing steps.

Q: How can I differentiate the 2-carboxamide isomer from the 4-carboxamide (AICA) isomer during purity checks? A: While their UV spectra and molecular weights are identical, 1H and 13C NMR spectroscopy easily distinguish them based on the chemical shifts of the imidazole ring protons. The imidazole ring remains intact during these purification steps, allowing for unambiguous structural validation via NMR[5].

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic performance and recovery metrics for the purification techniques discussed.

MethodStationary PhaseMobile Phase / GradientExpected RecoveryPrimary Function
Cation-Exchange Dowex 50WX8 (H+ form)Load: 0.1 M HCl.Elute: H2O to 0.1 M NH4OH85 - 90%Bulk isolation, removal of neutral/anionic impurities
HILIC ZIC-HILIC (5 µm)90% MeCN to 50% MeCN(10 mM NH4Formate)75 - 80%High-resolution polishing, isomer separation
RP-HPLC (AQ) C18-AQ (5 µm)0% to 15% MeOH in H2O(0.1% TFA)> 95%Desalting, final purity enhancement

References

  • Untargeted metabolomics reveals immune-metabolic signatures in established cases of rheumatoid arthritis Source: Frontiers in Immunology URL
  • Preparation of 5-amino-4-imidazole-N-succinocarboxamide Ribotide, 5-amino-4-imidazole-N-succinocarboxamide Riboside and Succinyladenosine, Compounds Usable in Diagnosis and Research of Adenylosuccinate Lyase Deficiency Source: PubMed / NIH URL
  • Source: Journal of Labelled Compounds and Radiopharmaceuticals (DOI)
  • On the purification and mechanism of action of 5-aminoimidazole-4-carboxamide-ribonucleotide transformylase from chicken liver Source: PubMed / ACS Publications URL

Sources

troubleshooting guide for low yield in 1-hydroxyimidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic synthesis. 1-Hydroxyimidazole is a notoriously challenging target; its amphoteric nature, high water solubility, and the electron-rich character of the imidazole ring make it highly susceptible to isolation losses and oxidative degradation.

Below is a comprehensive troubleshooting guide designed to help you diagnose low yields, understand the mechanistic causality behind these failures, and implement field-proven, self-validating protocols.

Diagnostic Workflow

Troubleshooting A Low Yield in 1-Hydroxyimidazole Synthesis B Which synthesis route are you using? A->B C Direct N-Oxidation (mCPBA, Peroxides) B->C D Hydrogenolysis of 1-(Benzyloxy)imidazole B->D E Reduction of 3-Oxide Intermediates B->E F Issue: Over-oxidation & Ring Cleavage C->F G Issue: Catalyst Poisoning or Incomplete Cleavage D->G H Issue: High Water Solubility (Workup Loss) E->H I Switch to Condensation or Protection-Based Route F->I J Increase Pd/C loading, ensure halogen-free solvent G->J K Isolate as Protic Salt (e.g., Hydrochloride) H->K

Diagnostic workflow for troubleshooting low yields in 1-hydroxyimidazole synthesis.

Core Troubleshooting Guide (FAQs)

Q1: I am attempting direct oxidation of imidazole using mCPBA or H2O2, but my yields are consistently below 10%. Why is this happening? Causality: Direct N-oxidation of the parent imidazole ring is thermodynamically and kinetically unfavorable. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack by strong oxidants, leading to rapid over-oxidation, ring cleavage, and the formation of complex, intractable mixtures. Literature confirms that direct oxidation using peroxyphthalic acid or mCPBA typically yields a maximum of 2–19% [1]. Solution: Abandon direct oxidation. The most reliable modern methods involve either the hydrogenolysis of 1-(benzyloxy)imidazoles [2] or the condensation of diketones with aldehydes and hydroxylamine to form 1-hydroxyimidazole 3-oxides, followed by controlled reduction [3].

Q2: I switched to the hydrogenolysis of 1-(benzyloxy)imidazole using Pd/C, but the reaction stalls and leaves unreacted starting material. How can I drive it to completion? Causality: The N–O benzyl group can be sterically hindered. More importantly, as the reaction progresses, the basicity of the newly formed 1-hydroxyimidazole can coordinate with and poison the palladium catalyst. Additionally, if your starting material was synthesized via metal-halogen exchange, trace halide impurities will rapidly deactivate the Pd/C catalyst. Solution: Conduct the hydrogenolysis in an acidic medium (e.g., methanol with a stoichiometric amount of HCl). Protonating the imidazole nitrogen prevents it from coordinating with the palladium surface, ensuring continuous catalyst turnover.

Q3: My reaction seems successful by TLC/NMR, but I lose most of the product during the aqueous extraction. How do I improve recovery? Causality: 1-Hydroxyimidazole is highly amphoteric and possesses exceptional water solubility due to its ability to form strong three-dimensional intermolecular hydrogen bonds (OH···N) [1]. It is nearly impossible to extract efficiently from neutral aqueous phases using standard organic solvents (like ethyl acetate or dichloromethane). Solution: Do not attempt a neutral aqueous workup. Instead, isolate the compound as a protic salt. By acidifying the reaction mixture with HCl or HBr and evaporating the solvent to dryness, you can crystallize the 1-hydroxyimidazole hydrochloride directly from polar organic solvents.

Quantitative Data & Route Comparison

Synthesis RouteTypical YieldPrimary Failure ModeRecommended Troubleshooting Action
Direct N-Oxidation (mCPBA, H2O2)< 20%Over-oxidation, ring cleavage.Switch to protection-based or condensation routes.
Condensation & 3-Oxide Reduction 40 - 60%Incomplete reduction, workup loss.Use TiCl₃ or Pd/C; isolate product as a protic salt.
1-(Benzyloxy)imidazole Hydrogenolysis 85 - 95%Catalyst poisoning (Pd/C).Purify precursors; run in acidic methanol (HCl).

Experimental Protocol: Synthesis & Isolation via Hydrogenolysis

To guarantee high yields, use the following self-validating protocol for the debenzylation of 1-(benzyloxy)imidazole. This method leverages an acidic environment to maintain catalyst activity and directly yields the easily isolable hydrochloride salt [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(benzyloxy)imidazole (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.

  • Acidification (Critical Step): Add 1.1 equivalents of concentrated aqueous HCl to the solution.

    • Mechanistic Rationale: Protonation prevents the basic imidazole nitrogen from poisoning the palladium catalyst and prepares the product for immediate salt isolation.

  • Catalyst Addition: Under an inert argon atmosphere, add 10% Palladium on Carbon (Pd/C) at 10 wt% relative to the substrate.

  • Hydrogenation & Self-Validation: Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at 0 °C for 2 hours.

    • Validation Check: Connect the system to a graduated gas burette. The reaction is self-validating; the exact cessation of stoichiometric hydrogen uptake (1.0 equiv) confirms complete debenzylation without the risk of over-reduction.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with additional methanol.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure. Recrystallize the crude residue from hot 2-propanol or ethanol. The 1-hydroxyimidazole hydrochloride will precipitate as a highly pure crystalline solid, completely bypassing the need for aqueous extraction [1].

References

  • Crystal Structures of 1-Hydroxyimidazole and Its Salts. MDPI Crystals. Available at: [Link]

  • Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Technical Support Center: Degradation Pathways and Experimental Considerations for 4-amino-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 4-amino-1H-imidazole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this imidazole derivative. The imidazole scaffold is a cornerstone in medicinal chemistry, but its inherent reactivity can present stability challenges during experimentation and storage. Understanding the potential degradation pathways of 4-amino-1H-imidazole-2-carboxamide is critical for ensuring data integrity, optimizing reaction conditions, and developing robust analytical methods.

This document provides a detailed analysis of the primary degradation mechanisms—hydrolysis, oxidation, and photodegradation—supported by troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and a comprehensive reference list to support our mechanistic claims.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of 4-amino-1H-imidazole-2-carboxamide.

Q1: What are the primary degradation pathways I should be concerned about for 4-amino-1H-imidazole-2-carboxamide? A1: The primary stability concerns for this molecule are rooted in its functional groups: the imidazole ring, the primary amine, and the carboxamide. Therefore, you should anticipate susceptibility to three main degradation pathways:

  • Hydrolysis: The carboxamide group is susceptible to cleavage, especially under acidic or basic conditions.

  • Oxidation: The electron-rich imidazole ring and the amino group can be targets for oxidative degradation, which can be catalyzed by air, trace metals, or reactive oxygen species.[1][2]

  • Photodegradation: Imidazole rings are known to be sensitive to light, particularly UV irradiation, which can initiate radical-based degradation and lead to a complex mixture of byproducts.[1][3][4]

Q2: What is the most likely product of hydrolytic degradation? A2: Under hydrolytic stress, the most probable degradation product is the corresponding carboxylic acid, formed by the cleavage of the C-N bond in the carboxamide group. This would result in the formation of 4-amino-1H-imidazole-2-carboxylic acid and ammonia.

Q3: How does pH affect the stability of 4-amino-1H-imidazole-2-carboxamide in aqueous solutions? A3: The stability of the compound in aqueous media is significantly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the carboxamide moiety.[5][6] We recommend performing a pH stability profile (see Protocol 3.1) to determine the optimal pH range for your experimental buffers, which is typically near neutral for similar compounds.

Q4: What are the recommended storage and handling conditions for this compound? A4: To ensure maximum stability and prevent degradation, 4-amino-1H-imidazole-2-carboxamide should be handled and stored with the following precautions:

  • Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

  • Handling Solutions: Prepare solutions fresh for each experiment using deoxygenated solvents. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light, with the headspace flushed with an inert gas.

Part 2: In-Depth Degradation Pathways

A deeper understanding of the chemical mechanisms behind degradation is crucial for effective troubleshooting.

Hydrolytic Degradation Pathway

Hydrolysis of the carboxamide functional group is one of the most common degradation pathways for this class of molecules. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide. This process can be significantly accelerated by the presence of acid or base catalysts.

  • Mechanism: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, a hydroxide ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon.

  • Primary Degradant: 4-amino-1H-imidazole-2-carboxylic acid.

Hydrolysis cluster_main Hydrolytic Degradation Parent 4-amino-1H-imidazole-2-carboxamide Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Acid/Base Catalyst) Product 4-amino-1H-imidazole-2-carboxylic acid Intermediate->Product Ammonia Ammonia (NH3) Intermediate->Ammonia Oxidation cluster_main Oxidative Degradation Parent 4-amino-1H-imidazole-2-carboxamide Product1 Hydroxylated Intermediates Parent->Product1 [O] (e.g., H2O2, O2, metal ions) Product2 Ring-Opened Products Product1->Product2 Further Oxidation Product3 2-oxo-imidazole Derivatives Product1->Product3 Rearrangement Photodegradation cluster_main Photodegradation Parent 4-amino-1H-imidazole-2-carboxamide Excited Excited State Molecule* Parent->Excited hν (UV/Vis Light) Radical Radical Intermediates Excited->Radical Bond Cleavage Products Complex Mixture of Products Radical->Products + O2, Solvent, etc.

Caption: General mechanism for photodegradation via an excited state.

Part 3: Troubleshooting Guides

This section addresses specific experimental issues in a practical, problem-solution format.

Issue 1: Inconsistent Bioassay Results or Loss of Compound in Aqueous Buffers
Symptom: You observe a time-dependent decrease in the HPLC peak area of your compound when it is dissolved in an aqueous buffer, or your bioassay results are not reproducible.
Potential Cause: This is a classic sign of hydrolytic degradation . The rate of degradation is likely dependent on the pH and temperature of your buffer.
Troubleshooting Steps & Solutions
Step
1. Verify Purity
2. pH Profiling
3. Temperature Control
4. Fresh Solutions
5. Aprotic Solvents
Issue 2: Appearance of Unexpected Peaks in Chromatograms During Method Development or Stability Studies
Symptom: During HPLC analysis, you notice new, unidentified peaks appearing, especially in samples that have been left on the autosampler or exposed to ambient conditions.
Potential Cause: The appearance of multiple new species often points to oxidative or photodegradation . These pathways can create a variety of byproducts.
Troubleshooting Steps & Solutions
Step
1. Control for Light
2. Control for Oxygen
3. Use Antioxidants
4. Use Chelating Agents
5. LC-MS Analysis

Part 4: Key Experimental Protocols

To systematically investigate compound stability, we recommend performing forced degradation studies. These are essential for identifying potential degradants and developing stability-indicating analytical methods.

Protocol 4.1: Forced Degradation Study - Hydrolysis
  • Objective: To determine the stability of 4-amino-1H-imidazole-2-carboxamide under acidic, basic, and neutral hydrolytic conditions.

  • Methodology:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Set up three reaction conditions in separate amber vials:

      • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

      • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

      • Neutral: Dilute the stock solution 1:10 in purified water.

    • Incubate all three vials at a controlled temperature (e.g., 60°C) alongside a control sample (stock solution diluted in the initial solvent).

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis (e.g., by adding an equimolar amount of base or acid, respectively).

    • Analyze all samples by a suitable HPLC-UV method to determine the percentage of the parent compound remaining and to profile the formation of any degradation products.

Protocol 4.2: Forced Degradation Study - Oxidation
  • Objective: To assess the compound's susceptibility to oxidative stress.

  • Methodology:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) as described above.

    • Dilute the stock solution 1:10 in a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate the vial at room temperature, protected from light.

    • At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot.

    • Quench the reaction if necessary (e.g., by dilution).

    • Analyze the samples by HPLC-UV and, critically, by LC-MS to identify the mass of the oxidative adducts.

[1]#### Protocol 4.3: Photostability Assessment

  • Objective: To determine if the compound degrades upon exposure to light.

  • Methodology:

    • Prepare two identical sets of solutions of the compound in a transparent solvent (e.g., methanol/water) in clear glass vials.

    • Wrap one set of vials completely in aluminum foil (these are the "dark controls").

    • Place both sets of vials in a photostability chamber with a controlled light source (ICH guidelines recommend a specific UV and visible light exposure). Alternatively, expose them to direct sunlight for a set period.

    • At specified time points (e.g., 0, 4, 8, 24 hours), analyze one "light-exposed" and one "dark control" sample by HPLC-UV.

    • Compare the chromatograms. Significant degradation in the light-exposed sample relative to the dark control confirms photosensitivity.

References

  • Photodegradation profiles of IM with time when different amounts of... - ResearchGate. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(4), 586-594. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2022). Molecules, 27(19), 6598. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (2019). Anticancer Drugs, 30(1), 65-71. [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (2021). The Journal of Organic Chemistry, 86(24), 18075-18080. [Link]

  • Untargeted metabolomics confirms and extends the understanding of the impact of aminoimidazole carboxamide ribotide (AICAR) in the metabolic network of Salmonella enterica. (2017). Microbial Cell, 5(2), 74-87. [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. Retrieved March 13, 2026, from [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2005). Organic & Biomolecular Chemistry, 3(18), 3345-3351. [Link]

  • Hydrothermal Degradation of Amino Acids. (2018). ChemSusChem, 11(16), 2590-2602. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences, 108(10), 3376-3384. [Link]

  • (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2005). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (2025). MDPI. Retrieved March 13, 2026, from [Link]

Sources

Technical Support Center: HPLC Separation & Optimization for Imidazole Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to resolve highly polar, low-molecular-weight positional isomers. 4-amino-1H-imidazole-2-carboxamide and its positional isomer 5-amino-1H-imidazole-4-carboxamide (AICA) are critical intermediates in purine biosynthesis and the synthesis of chemotherapeutics like temozolomide[1][2].

Due to their extreme hydrophilicity and basicity, these compounds defy standard Reversed-Phase Liquid Chromatography (RPLC) logic. This guide provides field-proven, mechanistic troubleshooting strategies to help you achieve robust baseline separation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do 4-amino-1H-imidazole-2-carboxamide and its isomers co-elute at the void volume on a standard C18 column? A: This is a classic case of polarity mismatch. Imidazole carboxamides are highly polar, basic compounds. At physiological or acidic pH, the primary amine and imidazole nitrogen are protonated, making the molecule extremely hydrophilic. In standard RPLC, these hydrophilic molecules lack sufficient thermodynamic drive to partition into the hydrophobic alkyl chains (C18) of the stationary phase. This results in a retention factor ( k′ ) of less than 1, causing them to co-elute at the column void volume ( t0​ )[3].

Q2: Should I use Ion-Pairing RP-HPLC or HILIC to resolve these isomers? A: While both approaches can force retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is vastly superior for this application[4]. Ion-pairing agents (like sodium heptanesulfonate) can increase retention on a C18 column by neutralizing the analyte's charge, but they severely suppress ionization in LC-MS and permanently alter the column chemistry. HILIC, which utilizes a polar stationary phase (e.g., Amide, Diol, or Zwitterionic) and a high-organic mobile phase, provides excellent retention for polar imidazoles and is fully MS-compatible[3][5].

Q3: How can I exploit the structural differences of these positional isomers to achieve baseline resolution ( Rs​>1.5 )? A: The key lies in understanding the causality of their protonation states. The primary structural difference between the 2-carboxamide and 4-carboxamide isomers is the position of the electron-withdrawing carboxamide group relative to the imidazole nitrogens. This positional shift alters their respective pKa​ values and dipole moments. By precisely tuning the mobile phase aqueous buffer pH (typically titrating between pH 3.5 and 5.0), you differentially alter their ionization states. In HILIC mode, even a 0.2 pH unit shift can drastically change how each isomer partitions into the water-enriched layer on the stationary phase, yielding high selectivity ( α ).

Q4: I am observing severe peak tailing for my imidazole isomers. How do I correct this? A: Peak tailing for basic imidazoles is almost always caused by secondary cation-exchange interactions with unendcapped, acidic residual silanols on the silica support[3]. To correct this:

  • Increase Buffer Ionic Strength: Raise the aqueous buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) to effectively mask these active silanol sites.

  • Check Sample Diluent: A common pitfall is dissolving the sample in 100% water or DMSO. In HILIC, injecting a highly aqueous sample into a high-organic mobile phase causes severe solvent-mismatch band broadening. Always dilute your sample in at least 75% Acetonitrile (ACN).

Part 2: Quantitative Data – Method Comparison

The following table summarizes the expected chromatographic performance of various HPLC methodologies when applied to imidazole carboxamide isomers.

Method TypeStationary PhaseMobile Phase CompositionRetention Factor ( k′ )Resolution ( Rs​ )MS Compatibility
Standard RPLC C18 (Endcapped)0.1% Formic Acid in H₂O / ACN< 0.50.0 (Co-elution)Yes
Ion-Pairing RPLC C185 mM Sodium Heptanesulfonate, pH 3.0 / ACN3.21.8No
Mixed-Mode RPLC Newcrom R120 mM Ammonium Formate, pH 3.0 / ACN5.12.1Yes[5]
HILIC Amide or ZIC-HILIC10 mM Ammonium Acetate, pH 4.5 / ACN (10:90)4.82.6Yes[4]

Part 3: Experimental Protocol – Step-by-Step HILIC Optimization

To guarantee scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is cleared.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (100 mM Ammonium Acetate in LC-MS grade water) and Mobile Phase B (100% LC-MS grade Acetonitrile).

  • Self-Validation Checkpoint: Measure the pH of Mobile Phase A before mixing it with any organic solvent. Adjust to exactly pH 4.5 using glacial acetic acid. Measuring pH after adding organic solvent leads to inaccurate readings and irreproducible retention times.

Step 2: Sample Preparation

  • Action: Dissolve the imidazole carboxamide isomer mixture in a diluent of 80:20 ACN:Water.

  • Self-Validation Checkpoint: Inject a "Blank" containing only the 80:20 diluent. If a system peak or refractive index distortion appears at the void volume, adjust your diluent to match your initial gradient conditions exactly.

Step 3: Isocratic Screening

  • Action: Run an isocratic method at 90% Mobile Phase B and 10% Mobile Phase A (yielding a final buffer concentration of 10 mM) on an Amide-HILIC column.

  • Self-Validation Checkpoint: Calculate the retention factor ( k′ ). If k′<1 , the analytes are not sufficiently retained. Decrease the aqueous percentage (Mobile Phase A) to 5% to increase retention (Note: HILIC retention increases as the organic fraction increases).

Step 4: pH Titration for Selectivity

  • Action: If the isomers are retained but co-eluting, adjust the pH of Mobile Phase A in 0.2 unit increments (from pH 4.0 to 5.0). Monitor the resolution ( Rs​ ). Stop when Rs​>1.5 .

Step 5: System Suitability Testing

  • Action: Perform 5 replicate injections of the optimized method.

  • Self-Validation Checkpoint: The Relative Standard Deviation (RSD) of the retention time must be < 1.0%. HILIC columns require longer equilibration times than RPLC columns; if the RSD is > 1.0%, flush the column with 20 additional column volumes of the mobile phase.

Part 4: Optimization Workflow Visualization

HPLC_Workflow Start Sample: Imidazole Carboxamide Isomers Dilution Sample Prep: Dilute in >75% ACN (Prevent band broadening) Start->Dilution ColumnSel Select HILIC Column (Amide, Diol, or ZIC-HILIC) Dilution->ColumnSel BufferOpt Buffer Optimization 10-20 mM NH4Ac or NH4Fa ColumnSel->BufferOpt pHOpt pH Tuning (pH 3.5 - 5.0) Exploit Isomer pKa Differences BufferOpt->pHOpt Evaluate Evaluate Resolution (Rs) pHOpt->Evaluate Tailing Issue: Peak Tailing Evaluate->Tailing Asymmetry > 1.5 Coelution Issue: Co-elution Evaluate->Coelution Rs < 1.5 Success Baseline Separation (Rs > 1.5) Evaluate->Success Rs > 1.5 FixTailing Increase Buffer Ionic Strength Mask Silanol Interactions Tailing->FixTailing FixCoelution Adjust pH by 0.2 units or Decrease % Water Coelution->FixCoelution FixTailing->Evaluate FixCoelution->Evaluate

Workflow for optimizing HILIC separation of polar imidazole carboxamide isomers.

References

  • [1] US8258294B2 - Process for the preparation of temozolomide and analogs. Google Patents.

  • [2] Doctoral thesis Arun Kumar Manna: Synthesis of the intermediate 5-Amino-1H-imidazole-4-carboxamide AICA. National Institute of Informatics (NII). [Link]

  • [5] Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • [4] Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters Corporation.[Link]

  • [3] Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central (PMC).[Link]

Sources

improving the cellular permeability of imidazole carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in medicinal chemistry: overcoming the poor cellular permeability of imidazole carboxamide inhibitors.

While the imidazole carboxamide scaffold is a privileged pharmacophore—frequently utilized in the design of kinase inhibitors (e.g., BTK inhibitors), STAT3 modulators, and antiviral agents—its high polar surface area (PSA) and dense hydrogen-bonding network often severely restrict passive membrane diffusion.

Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to help you rescue highly potent but impermeable lead compounds.

Diagnostic Workflow: Permeability Troubleshooting

Before synthesizing new analogs, it is critical to diagnose why your compound is failing to penetrate the cell. Use the following logic tree to determine if the issue is driven by active efflux or a thermodynamic barrier to passive diffusion.

PermeabilityWorkflow A Low Cell Permeability Detected (Caco-2 Papp < 1e-6 cm/s) B Bi-directional Caco-2 Assay (Calculate Efflux Ratio) A->B C Efflux Ratio > 2? B->C D Active Efflux (P-gp/BCRP) Action: Scaffold modification or co-dose with Verapamil C->D Yes E Passive Permeability Issue (PAMPA Validation) C->E No F High H-Bond Donors (HBD)? E->F G Strategy: N-Methylation or Intramolecular H-Bonding F->G Yes H High PSA / Low LogP? F->H No I Strategy: Prodrug Masking or Bioisosteric Replacement H->I Yes

Caption: Workflow for diagnosing and resolving permeability issues in imidazole carboxamides.

Frequently Asked Questions (FAQs) & Causality

Q1: My imidazole carboxamide leads show sub-nanomolar biochemical potency but completely fail in cellular assays. What is the mechanistic cause of this drop-off? A1: The root cause is typically the thermodynamic penalty of desolvation. Imidazole carboxamides possess a high number of hydrogen bond donors (HBDs)—specifically, the primary/secondary amines of the carboxamide group (-CONH₂) and the NH of the imidazole ring. When a molecule transitions from an aqueous environment into the lipophilic core of a cell membrane, it must shed its hydration shell. The energetic penalty for desolvating these HBDs is exceptionally high, creating a thermodynamic barrier that prevents passive diffusion[1].

Q2: How can I definitively distinguish between poor passive permeability and active transporter efflux? A2: You must run a bi-directional Caco-2 permeability assay. Caco-2 cells express intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). By measuring the apparent permeability ( Papp​ ) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate the Efflux Ratio (ER). An ER > 2 strongly indicates that your compound is a substrate for active efflux, meaning it enters the cell but is immediately pumped back out. If both A-B and B-A Papp​ values are low (< 1 × 10⁻⁶ cm/s), the issue is purely passive diffusion.

Q3: If my compound suffers from poor passive diffusion, what medicinal chemistry strategies can I employ without losing target affinity? A3: You have three primary structural strategies:

  • Intramolecular Hydrogen Bonding: Design the scaffold so the carboxamide NH donates a hydrogen bond to a nearby acceptor (e.g., a nitrogen on an adjacent ring). This creates a pseudo-ring system, effectively "hiding" the polar HBD from the solvent and drastically reducing the desolvation penalty[1].

  • N-Methylation: Directly replace the carboxamide protons with methyl groups to eliminate HBDs, provided the target binding pocket can accommodate the steric bulk.

  • Bioisosteric Replacement: Replace the carboxamide with a less polar heterocycle (e.g., an oxadiazole or triazole) that maintains the required binding geometry but lowers the polar surface area (PSA). This exact strategy was successfully utilized in the development of imidazo[1,2-b]pyridazine derivatives as highly selective, irreversible BTK inhibitors[2].

Q4: The carboxamide group is essential for binding to the kinase hinge region. Can prodrug strategies effectively mask this group for delivery? A4: Yes. If the HBDs are strictly required for target engagement, you can temporarily mask them using a "donor-acceptor swap" prodrug strategy[3]. By converting the carboxamide into an N-acyl or ester-linked promoiety, you cap the problematic HBDs, thereby increasing lipophilicity and membrane permeation. Once inside the cytosol, ubiquitous intracellular esterases or amidases cleave the promoiety, releasing the active imidazole carboxamide. This approach has proven highly effective for rescuing molecules that operate in the beyond Rule-of-Five (bRo5) space[4].

Quantitative Data: Impact of Chemical Modifications

To illustrate the causality of these modifications, review the following comparative data demonstrating how structural changes to a baseline imidazole carboxamide alter permeability metrics.

Scaffold / Modification StrategyHBD CountPSA (Ų)Caco-2 Papp​ (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
Unmodified Imidazole-4,5-dicarboxamide 41100.41.2Low (Passive limit)
N,N-Dimethylated Carboxamide 2858.51.1High
Intramolecular H-Bonded Analog 3955.21.4Moderate
Carboxamide Prodrug (N-Acyl) 29012.10.9High
Unmodified (Bulky P-gp Substrate) 41150.218.5Low (Active Efflux)

Self-Validating Experimental Protocols

To ensure data integrity, every permeability assay run in your lab must act as a self-validating system. Follow these standardized methodologies.

Protocol 1: Bi-directional Caco-2 Permeability & Efflux Assay

Purpose: To quantify passive transcellular transport and identify active efflux liability.

  • Cell Culture & Seeding: Seed Caco-2 cells at a density of 1 × 10⁵ cells/cm² on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow full polarization and tight junction formation.

  • Monolayer Integrity Check (Self-Validation Checkpoint 1): Measure the Trans Epithelial Electrical Resistance (TEER) using a volt-ohm meter. Do not proceed if TEER is < 200 Ω·cm² , as this indicates compromised tight junctions.

  • Dosing: Prepare a 10 µM solution of the imidazole carboxamide in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO. Add the dose to the Apical (A) chamber for A-B assessment, or the Basolateral (B) chamber for B-A assessment.

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Post-Assay Integrity (Self-Validation Checkpoint 2): Add Lucifer Yellow (100 µM) to the apical chamber post-assay and incubate for 1 hour. A Lucifer Yellow Papp​ of < 0.5 × 10⁻⁶ cm/s confirms the monolayer remained intact despite compound exposure.

  • Mass Balance Calculation (Self-Validation Checkpoint 3): Quantify compound concentrations via LC-MS/MS. Calculate total recovery (Amount in Donor + Amount in Receiver + Amount in Cells). If total recovery is < 80%, your compound is suffering from non-specific plastic binding or lysosomal trapping, and the Papp​ values will be artificially deflated.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and measure purely passive diffusion, stripping away the variables of cellular transporters and metabolism.

  • Membrane Preparation: Carefully coat the PVDF filter of a 96-well donor plate with 5 µL of a 20% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Dosing: Add 150 µL of a 10 µM compound solution in PBS (pH 7.4) to the donor wells.

  • Assembly: Place the acceptor plate (containing 300 µL of pure PBS per well) over the donor plate, ensuring the artificial lipid membrane makes full contact with the aqueous solutions on both sides.

  • Incubation: Incubate at room temperature for 5 hours. Crucial: Do not agitate the plate. Agitation disrupts the Unstirred Water Layer (UWL), which is necessary to accurately mimic the physiological boundary layer of the intestinal tract.

  • Analysis & Internal Standards (Self-Validation Checkpoint): Quantify via LC-MS/MS. You must include Propranolol (highly permeable) and Atenolol (low permeability) in parallel wells as internal standards. If Propranolol fails to achieve a Papp​ > 10 × 10⁻⁶ cm/s, the lipid barrier was prepared incorrectly and the plate must be discarded.

Sources

Technical Support Center: Troubleshooting Poor Cellular Activity of TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. This resource is designed to help you navigate the common challenge of translating potent in vitro inhibitor activity into effective cellular responses. As a key signaling node, TAK1 (also known as MAP3K7) integrates signals from various stimuli, including TNF-α, IL-1β, and LPS, to regulate critical downstream pathways like NF-κB and MAPKs (p38, JNK).[1][2][3] Consequently, achieving robust and specific inhibition of TAK1 in a cellular context is paramount for valid experimental outcomes.

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your experiments, ensuring scientific rigor and reproducibility.

Troubleshooting Guide: Specific Issues & Solutions

Q1: I'm not seeing inhibition of downstream signaling (e.g., phospho-p38, phospho-JNK) after treating my cells with a TAK1 inhibitor. What's going wrong?

This is a frequent issue that can stem from several factors, ranging from the compound's properties to the specifics of your experimental setup. Let's break down the potential causes and solutions.

Possible Cause A: Poor Compound Bioavailability

A compound's failure to reach its intracellular target is a primary reason for a lack of cellular activity.

  • Explanation: The inhibitor must cross the cell membrane to engage with TAK1 in the cytoplasm. Factors like poor solubility, low lipophilicity, large molecular size, or active removal by cellular efflux pumps can prevent the compound from accumulating at a sufficient intracellular concentration.[4][5][6][7]

  • Troubleshooting Steps:

    • Verify Solubility: Ensure your inhibitor is fully dissolved in the vehicle (typically DMSO) before diluting it into your culture medium.[8] Visually inspect for any precipitation in your stock or working solutions.

    • Optimize Vehicle Concentration: High concentrations of DMSO can be toxic to cells.[9] Keep the final DMSO concentration in your culture medium at a minimum, ideally ≤ 0.1%, and always include a vehicle-only control.[9]

    • Assess Cell Permeability: If data is available, check the physicochemical properties of your inhibitor. Tools like Caco-2 permeability assays can predict passive diffusion.[10] If permeability is a known issue, you may need to consider a different inhibitor with more favorable properties.

Possible Cause B: Inadequate Target Engagement

Even if the inhibitor enters the cell, it may not be binding to TAK1 effectively under your experimental conditions.

  • Explanation: The concentration of the inhibitor or the duration of treatment may be insufficient to achieve significant target occupancy, especially for irreversible or slow-binding inhibitors.[11][12][13] The biochemical IC50 (potency against the isolated enzyme) often differs from the cellular EC50 (effective concentration in cells).[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Test a wide range of inhibitor concentrations (e.g., from 1 nM to 100 µM) to determine the EC50 in your specific cell line and assay.[9] This is the most critical step.

    • Conduct a Time-Course Experiment: Treat cells with a fixed concentration of the inhibitor and harvest at multiple time points (e.g., 1, 4, 8, 24 hours).[12] Some inhibitors require longer incubation to exert their effect. For example, the irreversible inhibitor (5Z)-7-Oxozeaenol shows sustained inhibition even after washout.[11][14]

    • Ensure Pathway Activation: Confirm that the TAK1 pathway is robustly activated in your experimental model. You must treat cells with a known TAK1 activator (like TNF-α or LPS) to see the effect of an inhibitor.[2][15] Analyze both stimulated and unstimulated controls.

Possible Cause C: Inhibitor or Reagent Instability

  • Explanation: The inhibitor may degrade in the culture medium over the course of a long incubation. Similarly, old or improperly stored reagents (e.g., activators, antibodies) can lead to failed experiments.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your inhibitor from a frozen stock immediately before use.[12] Avoid repeated freeze-thaw cycles of stock solutions.[8]

    • Check Reagent Quality: Ensure all reagents, especially cytokines like TNF-α, are within their expiration date and have been stored correctly.

    • Maintain Healthy Cells: Use cells that are in a logarithmic growth phase and have a low passage number.[16][17] Over-confluent or unhealthy cells can respond abnormally.[16]

Troubleshooting Workflow for No Downstream Inhibition

G cluster_Perm Bioavailability Checks cluster_Target Target Engagement Checks cluster_Stability Stability Checks Start No Inhibition of p-p38/p-JNK Observed Check_Perm Step 1: Verify Compound Bioavailability Start->Check_Perm Solubility Is inhibitor soluble? Final DMSO < 0.5%? Check_Perm->Solubility Check_Target Step 2: Optimize Target Engagement Dose Perform Dose-Response (e.g., 1nM - 100µM) Check_Target->Dose Check_Stability Step 3: Assess Reagent Stability Fresh Use fresh inhibitor dilutions? Check_Stability->Fresh Result Pathway Inhibition Achieved Permeability Is inhibitor cell-permeable? Solubility->Permeability Permeability->Check_Target Time Perform Time-Course (e.g., 1h - 24h) Dose->Time Activation Is pathway robustly activated (e.g., with TNF-α)? Time->Activation Activation->Check_Stability Cells Are cells healthy & low passage? Fresh->Cells Cells->Result

Caption: A logical workflow for troubleshooting lack of TAK1 pathway inhibition.

Q2: My inhibitor is showing high cytotoxicity at concentrations where I expect to see specific TAK1 inhibition. What should I do?

Distinguishing specific, on-target effects from non-specific toxicity is crucial.

Possible Cause A: Off-Target Effects

  • Explanation: Many kinase inhibitors are not perfectly selective and can inhibit other kinases, some of which may be essential for cell survival.[18] For instance, the widely used TAK1 inhibitor (5Z)-7-Oxozeaenol is known to inhibit over 50 other kinases, which can contribute to off-target toxicity.[1][19]

  • Troubleshooting Steps:

    • Review Inhibitor Selectivity: Consult the literature or vendor data for kinase selectivity profiling of your specific inhibitor.[19][20]

    • Lower the Concentration: The primary strategy to minimize off-target effects is to use the lowest effective concentration that inhibits TAK1.[18] Your dose-response curve is essential here.

    • Use a Structurally Different Inhibitor: Confirm your phenotype using a second, structurally distinct TAK1 inhibitor.[18] If both compounds produce the same biological effect at concentrations that inhibit TAK1, the effect is more likely on-target.

    • Genetic Validation: If possible, use siRNA or CRISPR to knock down/out TAK1. This provides the most definitive validation that your observed phenotype is due to TAK1 inhibition.[21]

Possible Cause B: Induction of Apoptosis via On-Target Effect

  • Explanation: In some cellular contexts, particularly in the presence of TNF-α, inhibiting the pro-survival signal from TAK1 can switch the cellular response towards apoptosis.[15] This is an on-target effect, but it complicates the analysis of other downstream pathways.

  • Troubleshooting Steps:

    • Perform Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed cell death is programmed apoptosis.[18]

    • Shorten Incubation Time: Analyze TAK1 target engagement at earlier time points (e.g., 30-60 minutes) before widespread apoptosis begins.

    • Consider a Different Stimulus: If using TNF-α, try activating TAK1 with a different stimulus (e.g., IL-1β) that may have a different signaling outcome in your cell type.[2]

ParameterRecommendation for High ToxicityRationale
Inhibitor Concentration Use the lowest effective dose based on EC50 for p-p38 inhibition.Minimizes engagement of lower-affinity off-targets.[18]
Incubation Time Use shorter time points (e.g., 1-4 hours) for initial signaling studies.Captures direct inhibition before secondary effects like apoptosis dominate.
Validation Method Use a structurally unrelated TAK1 inhibitor or TAK1 siRNA/CRISPR.Differentiates on-target from compound-specific off-target effects.[18]
Cell Death Analysis Run parallel Annexin V/PI or caspase-3 assays.Determines if cell death is a specific on-target outcome (apoptosis) or non-specific toxicity.[15][18]

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of TAK1? A: TAK1 is a central kinase in the MAP3K family. It acts as a convergence point for pro-inflammatory stimuli like TNF-α, IL-1β, and lipopolysaccharide (LPS).[2][3] Upon activation, TAK1 phosphorylates and activates downstream kinases, leading to the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways, which regulate inflammation, immunity, and cell survival.[1][2][22]

Q: What are the essential controls for any TAK1 inhibitor experiment? A: Every experiment should include the following controls to ensure data validity:[16][23]

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the inhibitor. This establishes the baseline response.

  • Unstimulated Control: Cells that are not treated with the activator (e.g., TNF-α). This shows the basal level of pathway activity.

  • Positive Activation Control: Cells treated only with the activator (e.g., TNF-α). This validates that the pathway can be robustly stimulated in your system.

  • Positive Inhibition Control (Optional): A well-characterized TAK1 inhibitor with a known effective concentration can be used to validate the assay itself.

Q: How can I definitively confirm that my inhibitor is engaging TAK1 in the cell? A: The most direct and common method is to measure the phosphorylation of immediate downstream targets via Western blot. A successful TAK1 inhibitor will reduce the stimulus-induced phosphorylation of kinases like p38 and JNK without affecting their total protein levels.[11][24][25] For example, you should observe a strong p-p38 signal in the "activator-only" lane and a significantly reduced signal in the "activator + inhibitor" lane.

TAK1 Signaling Pathway

G cluster_input Upstream Stimuli cluster_core Core Kinase Complex cluster_output Downstream Pathways TNF TNF-α TAK1 TAK1 TNF->TAK1 IL1 IL-1β IL1->TAK1 LPS LPS LPS->TAK1 IKK IKK Complex TAK1->IKK MKK MKKs (3/4/6/7) TAK1->MKK TAB TAB1/2 TAB->TAK1 binds & activates Inhibitor TAK1 Inhibitor Inhibitor->TAK1 BLOCKS NFkB NF-κB Activation IKK->NFkB MAPK p38 & JNK Activation MKK->MAPK

Caption: Simplified TAK1 signaling cascade showing key activation and downstream pathways.

Key Experimental Protocols

Protocol 1: Western Blotting for TAK1 Pathway Activation

This protocol verifies TAK1 inhibition by assessing the phosphorylation status of its downstream targets, p38 and JNK.

  • Cell Seeding: Plate your cells at an appropriate density in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Inhibitor Pre-incubation: Pre-treat cells with your TAK1 inhibitor (at various concentrations) or vehicle (e.g., DMSO) for 1-2 hours.[26]

  • Stimulation: Add a TAK1 activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) to the appropriate wells and incubate for 15-30 minutes. This short stimulation time is often sufficient to see peak phosphorylation of MAPKs.[25]

  • Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8][9]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.[9][27]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-p38, phospho-JNK, total p38, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[26]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] A decrease in the ratio of phosphorylated to total protein indicates successful inhibition.

Protocol 2: Cell Viability Assay (MTT/MTS or CCK-8)

This protocol assesses the general cytotoxicity of your inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of your TAK1 inhibitor in culture medium. Add the dilutions to the appropriate wells, ensuring to include vehicle-only controls.[9][28]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals dissolve.[17]

    • For MTS/CCK-8: Add 20 µL of the reagent directly to each well and incubate for 1-4 hours.[17]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.[17]

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value for cytotoxicity.[9]

References

  • Wu, J. et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650. [Link]

  • Open Biology. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. The Royal Society Publishing. [Link]

  • Open Biology. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. The Royal Society Publishing. [Link]

  • ResearchGate. (2012). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. Request PDF. [Link]

  • Totzke, J. et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. PMC. [Link]

  • Oncotarget. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget. [Link]

  • University of Arizona. (2020). Multifaceted roles of TAK1 signaling in cancer. University of Arizona. [Link]

  • ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. ResearchGate. [Link]

  • Tan, L. et al. (2018). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. PMC. [Link]

  • ResearchGate. (2020). (PDF) TAK1: A potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. ResearchGate. [Link]

  • AACR Journals. (2013). Abstract 2459: Discovery of small molecule TAK1 inhibitors with antiproliferative activity in cell lines derived from hematological malignancies. AACR Journals. [Link]

  • JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]

  • ResearchGate. (2019). Tak1 Selective Inhibition: State of the Art and Future Opportunities. ResearchGate. [Link]

  • MDPI. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. MDPI. [Link]

  • Solarbio. (2026). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines. Solarbio. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • PNAS. (2015). Epithelial transforming growth factor β-activated kinase 1 (TAK1) is activated through two independent mechanisms and regulates reactive oxygen species. PNAS. [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. ResearchGate. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • PMC. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. [Link]

  • ResearchGate. (2020). (PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. [Link]

  • PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • PMC. (2015). TAK1 determines susceptibility to endoplasmic reticulum stress and leptin resistance in the hypothalamus. PMC. [Link]

  • ResearchGate. (n.d.). Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... ResearchGate. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [Link]

  • Semantic Scholar. (2017). Targeting TAK1: Evolution of inhibitors, challenges, and future directions.. Semantic Scholar. [Link]

  • PMC. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. PMC. [Link]

  • PubMed. (2002). Activation and cellular localization of the p38 and JNK MAPK pathways in rat crescentic glomerulonephritis. PubMed. [Link]

  • ResearchGate. (n.d.). Western blot analysis of p38 SAPK2 and JNK/SAPK phosphorylation (p38... ResearchGate. [Link]

  • PMC. (2007). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC. [Link]

  • PMC. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC. [Link]

  • PMC. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Frontiers. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-amino-1H-imidazole-2-carboxamide as a Protein Kinase C-ι Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of novel small molecules, using 4-amino-1H-imidazole-2-carboxamide as our candidate compound, for the specific inhibition of Protein Kinase C-ι (PKC-ι). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and validation. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The Rationale: Targeting a Non-Canonical Oncogene

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in cellular signaling.[1] The atypical PKC (aPKC) subfamily, which includes PKC-ι (iota) and PKC-ζ (zeta), diverges from other PKCs in its activation mechanism, being independent of diacylglycerol and calcium.[2] Crucially, PKC-ι has been identified as a human oncogene, frequently overexpressed or amplified in a range of cancers, including non-small cell lung cancer (NSCLC), pancreatic, ovarian, and colon cancers.[2][3][4] Its role in driving transformed growth, invasion, and chemoresistance makes it a compelling therapeutic target.[2][3][5]

The validation of any new inhibitor, such as 4-amino-1H-imidazole-2-carboxamide (hereafter referred to as 'Test Compound A'), requires a multi-pronged approach to rigorously confirm its potency, direct target engagement, cellular activity, and selectivity.

The Validation Workflow: A Triad of Evidentiary Support

Our validation strategy is built on three pillars of experimental evidence: direct biochemical inhibition, target engagement within the native cellular environment, and functional cellular response. This workflow ensures that we are not just observing a phenotypic outcome but can confidently attribute it to the direct inhibition of PKC-ι.

Validation_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Activity & Selectivity vitro_assay In Vitro Kinase Assay cetsa Cellular Thermal Shift Assay (CETSA) vitro_assay->cetsa Confirms direct inhibition before assessing cellular binding western Downstream Signaling Analysis (Western Blot) cetsa->western Confirms target binding before assessing downstream effects selectivity Kinase Selectivity Profiling western->selectivity Confirms cellular activity before assessing off-target effects

Caption: Overall workflow for PKC-ι inhibitor validation.

Phase 1: In Vitro Validation of Direct PKC-ι Inhibition

Expertise & Experience: The first and most fundamental question is whether Test Compound A can directly inhibit the catalytic activity of PKC-ι. An in vitro kinase assay is the gold standard for this determination.[6] We will employ a luminescence-based assay that quantifies ADP production, a universal product of kinase reactions. This method is highly sensitive, avoids the hazards of radioisotopes, and is readily adaptable to high-throughput screening.[7][8]

Comparative Compounds:
  • Test Compound A: 4-amino-1H-imidazole-2-carboxamide

  • Positive Control: Aurothiomalate (a known inhibitor of PKC-ι signaling).[9]

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from commercially available platforms like the ADP-Glo™ Kinase Assay.[8]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution: Reconstitute recombinant human PKC-ι enzyme and a suitable substrate (e.g., Myelin Basic Protein or a specific peptide) in kinase reaction buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare serial dilutions of Test Compound A, Aurothiomalate, and the vehicle control in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution.

    • Add 2 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Add 2 µL of a 2X ATP solution. The ATP concentration should ideally be at or near the Km of the enzyme to accurately determine ATP-competitive inhibition.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticipated Data & Interpretation
CompoundTargetMechanism of ActionIn Vitro IC50 (nM)
Test Compound APKC-ιATP-competitive (Hypothesized)85
AurothiomalatePKC-ιAllosteric~300 - 1000+
Vehicle (DMSO)PKC-ιN/A>100,000

Interpretation: A low nanomolar IC50 for Test Compound A would provide strong evidence of potent, direct inhibition of PKC-ι. The comparison with Aurothiomalate, which acts via a different mechanism, provides a valuable benchmark.

Phase 2: Confirming Cellular Target Engagement

Trustworthiness: A compound that is potent in a biochemical assay may not necessarily engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues.[10][11] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[11][12]

CETSA_Principle cluster_0 No Drug Treatment cluster_1 With Test Compound A A PKC-ι Protein B Heat Applied A->B C Protein Denatures & Aggregates (Insoluble) B->C D PKC-ι + Test Compound A E Heat Applied D->E F Stabilized Protein Remains Soluble E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot
  • Cell Treatment:

    • Culture a relevant cell line known to express PKC-ι (e.g., A549 NSCLC cells) to ~80% confluency.

    • Treat cells with Test Compound A (at various concentrations, e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble pellet by centrifugation at high speed (~20,000 x g) for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Quantify the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against PKC-ι.[14][15]

Anticipated Data & Interpretation

The Western blot will show the amount of soluble PKC-ι remaining at each temperature. Plotting this data will generate melting curves. A positive result is a rightward shift in the melting curve for cells treated with Test Compound A, indicating thermal stabilization and therefore, direct target engagement.

TreatmentApparent Tagg (°C)Interpretation
Vehicle (DMSO)48.5Baseline thermal stability of PKC-ι.
Test Compound A (10 µM)54.2Significant thermal shift, confirming engagement.

Phase 3: Assessing Cellular Activity and Selectivity

Authoritative Grounding: Confirming target engagement is crucial, but to be a viable therapeutic candidate, an inhibitor must modulate the downstream signaling pathway controlled by its target. PKC-ι is a key activator of oncogenic signaling cascades, including the MAPK/JNK and NF-κB pathways.[3][5][16] We can measure the phosphorylation status of key downstream effectors to assess the functional consequence of PKC-ι inhibition.

PKCi_Signaling Ras Oncogenic Ras PKCi PKC-ι Ras->PKCi Activates Rac1 Rac1 PKCi->Rac1 NFkB NF-κB Pathway PKCi->NFkB Activates PAK PAK Rac1->PAK MEK MEK1/2 PAK->MEK ERK ERK1/2 MEK->ERK cJun c-Jun ERK->cJun Phosphorylates Test_Compound Test Compound A Test_Compound->PKCi Inhibits

Caption: Simplified PKC-ι downstream signaling pathway.

Experimental Protocol: Western Blot for Downstream Targets
  • Cell Treatment:

    • Culture A549 cells and serum-starve them overnight.

    • Pre-treat cells with various concentrations of Test Compound A or Aurothiomalate for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) or phorbol ester (e.g., PMA) to activate the PKC-ι pathway.

  • Lysate Preparation:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.[14]

    • Determine protein concentration using a BCA or Bradford assay.[17]

  • Western Blot Analysis:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).[18]

    • Probe with primary antibodies overnight at 4°C. Key targets include:

      • Phospho-c-Jun (Ser63/73): A downstream target of the JNK pathway, which is influenced by PKC-ι.[16]

      • Phospho-p65 (NF-κB) (Ser536): A marker of NF-κB pathway activation.[5]

      • Total c-Jun, Total p65, and a loading control (e.g., GAPDH or β-Actin): To ensure equal protein loading and to normalize the phospho-protein signal.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]

    • Detect with an ECL substrate and image using a chemiluminescence imager.[15]

Anticipated Data & Interpretation

A successful inhibitor will show a dose-dependent decrease in the phosphorylation of c-Jun and p65 upon stimulation, without affecting the total levels of these proteins. This demonstrates that Test Compound A can functionally block PKC-ι signaling in a cellular context.

Treatment (10 µM)p-c-Jun (Fold Change)p-p65 (Fold Change)
Vehicle + Stimulant10.08.5
Test Compound A + Stimulant1.51.2
Aurothiomalate + Stimulant2.11.8
Kinase Selectivity: The Cornerstone of a Good Tool Compound

Expertise & Experience: Kinase inhibitors often have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[19] A high-quality tool compound must be selective. The most efficient strategy is to perform broad panel screening.[20]

Recommended Approach: Engage a commercial service (e.g., Eurofins, Reaction Biology) to screen Test Compound A against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).[20] For any "hits" showing significant inhibition (e.g., >70%), a follow-up dose-response curve should be generated to determine the IC50.

Interpretation: The ideal outcome is high potency against PKC-ι and significantly lower potency (ideally >100-fold) against other kinases, especially those within the PKC family. This data is critical for attributing cellular effects specifically to PKC-ι inhibition and for predicting potential toxicities.

Conclusion

The validation of a novel kinase inhibitor is a systematic process that builds a case, piece by piece, from direct enzyme kinetics to complex cellular responses. By following the workflow outlined in this guide—confirming direct inhibition via in vitro assay, verifying target engagement with CETSA, and demonstrating functional cellular pathway modulation through Western blotting and selectivity profiling—researchers can generate a robust and trustworthy data package. For a compound like 4-amino-1H-imidazole-2-carboxamide, this rigorous validation is the essential first step in its journey from a candidate molecule to a potential therapeutic agent targeting the oncogenic driver, PKC-ι.

References

  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Available at: [Link]

  • Nakanishi, M., & Fields, A. P. (2022). PKCλ/ι in cancer: a contextual balance of time and signals. Cell Death & Differentiation. Available at: [Link]

  • Fields, A. P., & Regala, R. P. (2007). Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer. Journal of Carcinogenesis. Available at: [Link]

  • Fields, A. P., et al. (2007). Targeting the oncogenic protein kinase Cι signalling pathway for the treatment of cancer. Biochemical Society Transactions. Available at: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Griner, E. M., & Kazanietz, M. G. (2007). Protein Kinase C and Other Diacylglycerol-Binding Proteins in Cancer. Clinical Cancer Research. Available at: [Link]

  • Al-Jzarkh, A., et al. (2025). PKC-ι Regulates an Oncogenic Positive Feedback Loop Between the MAPK/JNK Signaling Pathway, c-Jun/AP-1 and TNF-α in Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Available at: [Link]

  • K-ras, G., et al. (2018). Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]

  • Newton, A. C. (2010). Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. Available at: [Link]

  • Stallings-Mann, M., et al. (2008). Identification and characterization of small molecule inhibitors of protein kinase C iota. Cancer Research. Available at: [Link]

  • Kikkawa, U. (2006). Biochemical Assays for Multiple Activation States of Protein Kinase C. Nature Protocols. Available at: [Link]

  • Li, L., et al. (2003). Selective protein kinase C inhibitors and their applications. Current Pharmaceutical Design. Available at: [Link]

  • K-ras, G., et al. (2020). Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. ACS Medicinal Chemistry Letters. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Neznanov, N., et al. (2010). The Identification of Protein Kinase C Iota as a Regulator of the Mammalian Heat Shock Response Using Functional Genomic Screens. PLoS ONE. Available at: [Link]

  • Potjewyd, G. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Molecules. Available at: [Link]

  • Pillai, G. G., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. ResearchGate. Available at: [Link]

  • ABclonal. Western blot Protocol. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Frederick, L. A., et al. (2008). Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells. Journal of Thoracic Oncology. Available at: [Link]

  • Pillai, G. G., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-Cancer Drugs. Available at: [Link]

  • Lee, J., & Kim, J. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences. Available at: [Link]

  • Lorthiois, E., et al. (2017). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pillai, G. G., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs. Available at: [Link]

  • Sharma, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. Available at: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available at: [Link]

  • Romero, D. H., et al. Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Abignente, E., et al. (1983). Synthesis and Biological Activity of Some 2-aminoimidazoles. Il Farmaco; edizione scientifica. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Imidazole-Based Carboxamides: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazole carboxamide scaffold stands out as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of 4-amino-1H-imidazole-2-carboxamide and its analogs. We will dissect the intricate relationship between chemical structure and biological function, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for navigating this promising chemical space.

The Imidazole Carboxamide Core: A Versatile Pharmacophore

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a frequent component of enzyme active sites and receptor binding pockets. When functionalized with a carboxamide group, the resulting scaffold gains additional hydrogen bond donors and acceptors, further enhancing its potential for molecular recognition.

One of the most well-known imidazole carboxamide drugs is Dacarbazine (DTIC) , an alkylating agent used in the treatment of melanoma. Dacarbazine itself is a prodrug, requiring metabolic activation to form the highly reactive methyldiazonium ion, which then methylates DNA, leading to apoptosis. Another prominent analog is Temozolomide (TMZ) , which shares a similar mechanism of action but exhibits improved oral bioavailability and ability to cross the blood-brain barrier, making it a frontline treatment for glioblastoma.

The focus of this guide, 4-amino-1H-imidazole-2-carboxamide , represents a fundamental structural motif. By systematically modifying this core, researchers have been able to modulate its pharmacological properties, leading to the discovery of compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Analogs

To illustrate the profound impact of subtle structural modifications, we will compare the biological activities of two key analogs of the imidazole carboxamide scaffold: Dacarbazine and Temozolomide.

Mechanism of Action: A Shared Pathway with Critical Differences

Both Dacarbazine and Temozolomide function as DNA alkylating agents. However, their activation pathways differ significantly, which in turn influences their clinical utility.

G cluster_dacarbazine Dacarbazine (DTIC) Activation cluster_temozolomide Temozolomide (TMZ) Activation DTIC Dacarbazine MTIC MTIC (5-(3-Methyl-1-triazeno)imidazole- 4-carboxamide) DTIC->MTIC Hepatic N-demethylation AIC AIC (5-Aminoimidazole-4-carboxamide) MTIC->AIC MeN2 Methyldiazonium Ion MTIC->MeN2 Spontaneous decomposition DNA_alkylation_D DNA Alkylation (O6, N7-guanine) MeN2->DNA_alkylation_D TMZ Temozolomide MTIC_T MTIC (5-(3-Methyl-1-triazeno)imidazole- 4-carboxamide) TMZ->MTIC_T Spontaneous hydrolysis (physiological pH) AIC_T AIC (5-Aminoimidazole-4-carboxamide) MTIC_T->AIC_T MeN2_T Methyldiazonium Ion MTIC_T->MeN2_T Spontaneous decomposition DNA_alkylation_T DNA Alkylation (O6, N7-guanine) MeN2_T->DNA_alkylation_T

Caption: Comparative metabolic activation pathways of Dacarbazine and Temozolomide.

As illustrated above, Dacarbazine requires enzymatic activation in the liver via N-demethylation to form the active intermediate, MTIC. This hepatic first-pass metabolism can lead to variable systemic exposure. In contrast, Temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to the same active intermediate, MTIC. This intrinsic chemical instability ensures more predictable pharmacokinetics and allows for consistent systemic exposure, which is particularly advantageous for treating brain tumors.

Comparative Efficacy and Clinical Applications

The differing activation pathways and physicochemical properties of Dacarbazine and Temozolomide translate into distinct clinical profiles.

FeatureDacarbazine (DTIC)Temozolomide (TMZ)
Primary Indication Malignant MelanomaGlioblastoma Multiforme, Anaplastic Astrocytoma
Administration IntravenousOral
Bioavailability Variable~100%
Blood-Brain Barrier Penetration PoorExcellent
Activation Hepatic N-demethylation (enzymatic)Spontaneous hydrolysis (non-enzymatic)
Key Toxicities Myelosuppression, Nausea, VomitingMyelosuppression, Nausea, Vomiting

Experimental Protocols for Evaluating Biological Activity

The following protocols provide a framework for assessing the cytotoxic and DNA-damaging effects of imidazole carboxamide analogs.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A375 for melanoma, U87 MG for glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Dacarbazine, Temozolomide) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds for a defined period.

  • Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail moment, etc.).

G start Cell Treatment with Imidazole Carboxamide Analog embed Embed Cells in Low-Melting Agarose start->embed lyse Cell Lysis (High Salt Solution) embed->lyse unwind Alkaline Unwinding of DNA lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain DNA Staining (Fluorescent Dye) electrophoresis->stain visualize Fluorescence Microscopy and Image Analysis stain->visualize end Quantification of DNA Damage visualize->end

Caption: Workflow for the Comet Assay to assess DNA damage.

Future Directions and Emerging Analogs

The imidazole carboxamide scaffold continues to be a fertile ground for drug discovery. Researchers are exploring novel analogs with modified substitution patterns on the imidazole ring and the carboxamide moiety to:

  • Enhance target specificity: By designing compounds that selectively inhibit key enzymes or receptors in cancer cells.

  • Overcome drug resistance: Developing analogs that are not susceptible to existing resistance mechanisms, such as the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).

  • Broaden the therapeutic window: Creating compounds with improved safety profiles and reduced off-target toxicities.

The ongoing exploration of this versatile chemical class, guided by the principles of structure-activity relationship and supported by robust experimental evaluation, holds immense promise for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. Dacarbazine. PubChem Compound Summary for CID 3009. [Link]

  • DrugBank Online. Dacarbazine. [Link]

  • National Center for Biotechnology Information. Temozolomide. PubChem Compound Summary for CID 5394. [Link]

  • DrugBank Online. Temozolomide. [Link]

A Head-to-Head Comparison of Novel and Standard TAK1 Inhibitors for Inflammatory Diseases and Oncology

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

In the landscape of kinase-targeted drug discovery, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key node in inflammatory and cell survival signaling, has emerged as a high-value therapeutic target. This guide provides a comprehensive benchmark analysis of a novel 2,4-1H-imidazole carboxamide derivative against the well-established, natural product-derived TAK1 inhibitor, (5Z)-7-Oxozeaenol.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of their biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols and mechanistic insights to inform inhibitor selection and future drug development efforts.

Introduction to the Contestants: A Novel Challenger and the Reigning Standard

Our comparative analysis focuses on two distinct chemical entities targeting the same critical kinase:

  • The Challenger: A 2,4-1H-Imidazole Carboxamide Derivative (Exemplar Compound) : Representing a new class of synthetic, potent, and selective TAK1 inhibitors, these compounds have been identified through advanced screening techniques like DNA-encoded chemical library (DECL) screens.[1][2][3][4][5] Their imidazole scaffold offers a versatile platform for structure-based drug design, allowing for fine-tuning of potency and pharmacokinetic properties.[1][3][4]

  • The Standard: (5Z)-7-Oxozeaenol : A natural product of fungal origin, this resorcylic acid lactone is the most extensively studied TAK1 inhibitor and is considered a benchmark compound in the field.[6][7] It acts as a potent, irreversible inhibitor by forming a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[8][9][10] While potent, its broader kinase selectivity profile and natural product origin present challenges for therapeutic development.[6][11][12]

Mechanism of Action: A Tale of Two Binding Modes

The primary mechanism of both compounds is the inhibition of the catalytic activity of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][6][8] TAK1 is a central signaling node that, upon activation by pro-inflammatory cytokines like TNF-α and IL-1β, phosphorylates downstream kinases such as IKKs and MAP2Ks (MKKs), leading to the activation of the NF-κB, JNK, and p38 signaling pathways.[6][13][14]

The TAK1 Signaling Cascade

The diagram below illustrates the pivotal role of TAK1 in transducing inflammatory signals. Inhibition of TAK1 blocks the activation of multiple downstream pro-inflammatory and pro-survival pathways.

TAK1_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_tak1 TAK1 Activation Complex cluster_downstream Downstream Effectors TNF-α TNF-α IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR TRAF2/6 TRAF2/6 TNFR->TRAF2/6 recruits IL-1R->TRAF2/6 recruits TLR4->TRAF2/6 recruits TAB2/3 TAB2/3 TRAF2/6->TAB2/3 activates TAK1 TAK1 TAB2/3->TAK1 binds IKK Complex IKK Complex TAK1->IKK Complex phosphorylates MKK3/6 MKK3/6 TAK1->MKK3/6 phosphorylates MKK4/7 MKK4/7 TAK1->MKK4/7 phosphorylates TAB1 TAB1 TAB1->TAK1 binds NF-κB NF-κB IKK Complex->NF-κB activates p38 p38 MKK3/6->p38 activates JNK JNK MKK4/7->JNK activates Inhibitor Inhibitor Inhibitor->TAK1 blocks

Caption: The TAK1 Signaling Pathway.

While both compounds target TAK1, their binding modes differ significantly:

  • 2,4-1H-Imidazole Carboxamides are ATP-competitive inhibitors that bind to the hinge region of the kinase in a reversible manner.[1][3] X-ray crystallography has revealed a distinct binding mode for this class, with an unusual amide flip in the kinase hinge region, which can be exploited for achieving high selectivity.[1]

  • (5Z)-7-Oxozeaenol is an irreversible inhibitor that forms a covalent bond with Cys174 in the ATP-binding site of TAK1.[8][9] This covalent modification leads to a sustained inhibition of TAK1 activity, even after the compound has been cleared from the system.[8][9]

Performance Benchmarking: A Data-Driven Comparison

The following tables summarize the key performance metrics for our exemplar 2,4-1H-imidazole carboxamide and (5Z)-7-Oxozeaenol, based on published data.

Table 1: In Vitro Biochemical Potency
CompoundTargetAssay TypeIC50 (nM)Reference
Exemplar Imidazole Carboxamide TAK1-TAB1Lanthascreen1.3 - 50[1][4]
(5Z)-7-Oxozeaenol TAK1-TAB1Radiometric8.1[11][12]

Causality Behind Experimental Choices: Biochemical assays using purified enzyme (TAK1-TAB1 complex) are the first step in characterizing an inhibitor's potency. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a direct measure of its intrinsic potency. Different assay formats like Lanthascreen (FRET-based) or radiometric assays are used, with the latter often considered the gold standard for sensitivity.

Table 2: Cellular Activity
CompoundCell LineStimulantDownstream ReadoutEC50 (nM) / Effective Conc.Reference
Exemplar Imidazole Carboxamide HCT-15TNF-αCell Viability> 10,000[1]
(5Z)-7-Oxozeaenol DoHH2-p-p38 InhibitionComplete inhibition at 3 µM[8][9]
(5Z)-7-Oxozeaenol KT cellsPMAAP-1 Activity~83[11][12]

Causality Behind Experimental Choices: Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. Measuring the phosphorylation of downstream substrates like p38 or the activity of transcription factors like NF-κB or AP-1 provides a direct readout of target engagement. Poor correlation between biochemical potency and cellular activity, as seen with some imidazole carboxamides, can indicate issues with cell permeability or efflux.[1]

Table 3: Kinase Selectivity Profile
CompoundNumber of Kinases ScreenedKinases with >50% Inhibition at 1 µMReference
Exemplar Imidazole Carboxamide ~3010 (for a related analog)[1][4]
(5Z)-7-Oxozeaenol 8512[8][15]

Causality Behind Experimental Choices: Kinase selectivity is a critical parameter for a successful drug candidate to minimize off-target effects. Kinome-wide screening against a large panel of kinases is the standard method to assess selectivity. A highly selective compound will inhibit only the intended target with high potency, while a less selective one will show activity against multiple kinases. While (5Z)-7-Oxozeaenol is often described as selective, it does inhibit other kinases, particularly those with a cysteine in a similar position.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 of an inhibitor against the TAK1-TAB1 complex.

a A 1. Prepare Reagents - TAK1/TAB1 Enzyme - Kinase Buffer - Substrate (e.g., MBP) - ATP - Test Compound Dilutions B 2. Reaction Setup (384-well plate) - Add 1 µL Test Compound/DMSO - Add 2 µL Enzyme - Add 2 µL Substrate/ATP Mix A->B C 3. Kinase Reaction - Incubate for 60 min at RT B->C D 4. ADP Detection - Add 5 µL ADP-Glo™ Reagent C->D E 5. Signal Generation - Incubate for 40 min at RT D->E F 6. Luminescence Reading - Add 10 µL Kinase Detection Reagent - Incubate for 30 min at RT - Read on a luminometer E->F G 7. Data Analysis - Plot % Inhibition vs. [Compound] - Fit curve to determine IC50 F->G

Caption: Workflow for TAK1 Biochemical Assay.

Materials:

  • Purified recombinant TAK1-TAB1 enzyme complex (BPS Bioscience, Cat# 40279)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[16][17]

  • Myelin Basic Protein (MBP) substrate

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[16]

  • Test compound and (5Z)-7-Oxozeaenol

  • 384-well low-volume plates

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mix Preparation : Prepare a master mix containing the kinase buffer, TAK1/TAB1 enzyme, and MBP substrate.

  • Assay Plate Setup :

    • Add 1 µL of serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

    • Add 2 µL of the enzyme/substrate master mix to each well.

  • Initiate Kinase Reaction : Start the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for TAK1.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal :

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Western Blot Assay for TAK1 Pathway Inhibition

This protocol assesses the ability of an inhibitor to block TNF-α-induced phosphorylation of downstream TAK1 targets in a cellular context.

Materials:

  • Human cell line (e.g., HeLa, THP-1)[18]

  • Cell culture medium and supplements

  • Test compound and (5Z)-7-Oxozeaenol

  • Recombinant human TNF-α

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding : Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation : Serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of the test compound or (5Z)-7-Oxozeaenol for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation : Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. GAPDH serves as a loading control.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of novel TAK1 inhibitors against the established standard, (5Z)-7-Oxozeaenol.

  • The 2,4-1H-imidazole carboxamide class represents a promising avenue for the development of selective, reversible TAK1 inhibitors. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. While early examples have shown potent biochemical activity, improving cellular permeability and efficacy remains a key challenge.[1]

  • (5Z)-7-Oxozeaenol remains a valuable tool for in vitro and in vivo studies of TAK1 biology due to its high potency and irreversible mechanism of action.[8][9][19] However, its off-target activities and natural product origin may limit its therapeutic potential.[6][11]

For researchers in the field, the choice of inhibitor will depend on the specific application. For target validation and mechanistic studies, (5Z)-7-Oxozeaenol is a reliable choice. For programs aimed at developing clinical candidates, the optimization of novel, selective, and reversible scaffolds like the 2,4-1H-imidazole carboxamides holds greater promise. Future work should focus on obtaining in vivo efficacy and pharmacokinetic data for these novel compounds in relevant models of inflammatory disease or cancer to fully assess their therapeutic potential.[20][21]

References

  • Wu, J., et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 646-655. [Link]

  • Totzke, J., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200194. [Link]

  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed, 23311855. [Link]

  • Aj, D., & Aj, D. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. PMC. [Link]

  • Li, S., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 622333. [Link]

  • Wang, C. (2012). Identification and characterization of tak1 regulated signaling pathway. DR-NTU. [Link]

  • ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. ResearchGate. [Link]

  • van den Hurk, H., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562. [Link]

  • van den Hurk, H., et al. (2021). Discovery of 2,4-1 H -Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ResearchGate. [Link]

  • van den Hurk, H., et al. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubMed, 33859795. [Link]

  • van den Hurk, H., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • van den Hurk, H., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(14). [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. PMC. [Link]

  • Wu, J., et al. (2012). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology. [Link]

  • Liu, Q., et al. (2020). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. PNAS, 117(31), 18775-18785. [Link]

  • Tiruppathi, C., et al. (2022). TAK1 is essential for endothelial barrier maintenance and repair after lung vascular injury. Journal of Cell Biology, 221(7). [Link]

  • El-Gamal, M. I., et al. (2017). Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. PMC. [Link]

  • Jones, D. S., et al. (2018). Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion. PMC. [Link]

  • Gurbani, D., et al. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. MDPI. [Link]

Sources

Comparative Cytotoxicity of 4-Amino-1H-imidazole-2-carboxamide Derivatives: A Positional Isomer Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development teams conflating the toxicological profiles of imidazole positional isomers. When evaluating the comparative cytotoxicity of 4-amino-1H-imidazole-2-carboxamide (4-AICA-2) derivatives, it is critical to untangle them from their widely known isomer, 5-amino-1H-imidazole-4-carboxamide (AICA). While AICA derivatives are notorious for their broad-spectrum cytotoxicity in oncology, shifting the carboxamide group to the C-2 position fundamentally alters the molecule's electronic distribution, receptor binding affinity, and toxicological profile.

This guide objectively compares the cytotoxicity and mechanistic pathways of 4-AICA-2 derivatives against alternative imidazole scaffolds, providing actionable, self-validating protocols for your screening workflows.

Mechanistic Divergence: Purine Mimicry vs. Targeted Inhibition

The position of the carboxamide group dictates whether the imidazole acts as a cytotoxic anti-metabolite or a selective target inhibitor. Understanding this causality is the foundation of rational drug design.

  • 4-Carboxamide Alternatives (The Cytotoxic Baseline): Compounds like Dacarbazine are synthetic analogs of the naturally occurring purine precursor 5-amino-1H-imidazole-4-carboxamide, as detailed in [1]. Because they structurally mimic purine intermediates, they undergo CYP450-mediated bioactivation to form reactive species like MTIC[1]. These intermediates aggressively methylate DNA, inducing broad, cell-cycle non-specific cytotoxicity[2],.

  • 2-Carboxamide Derivatives (The Selective Scaffold): In stark contrast, 4-amino-1H-imidazole-2-carboxamide derivatives—alongside related benzo[d]imidazole-2-carboxamides—do not effectively mimic purine biosynthesis intermediates. Instead of integrating into nucleic acid pathways, the C-2 carboxamide facilitates highly specific hydrogen bonding with targeted pathogenic enzymes (e.g., bacterial FtsZ or plasmodial targets)[3],[4]. Consequently, these derivatives typically exhibit minimal off-target mammalian cytotoxicity[3],[5].

Mechanism cluster_0 4-Carboxamide Isomers (e.g., Dacarbazine) cluster_1 2-Carboxamide Derivatives (4-AICA-2) A Purine Analog Bioactivation B DNA Methylation (MTIC) A->B C High Mammalian Cytotoxicity B->C D Targeted Binding (Non-Purine Mimic) E Selective Enzyme Inhibition D->E F Low Mammalian Cytotoxicity E->F

Bioactivation and cytotoxicity pathways: 4-carboxamide purine mimics vs. 2-carboxamide targeted inhibitors.

Quantitative Cytotoxicity Comparison

To objectively benchmark 4-AICA-2 derivatives, we must compare their in vitro cytotoxicity (CC50) and target inhibitory concentrations (IC50) against established alternatives. The experimental data clearly illustrates that moving the carboxamide to the C-2 position dramatically expands the therapeutic window.

Scaffold TypeRepresentative Class / CompoundPrimary Target / MechanismMammalian Cytotoxicity (CC50)Target Cell Activity (IC50)
5-Amino-1H-imidazole-4-carboxamide Dacarbazine (DTIC)Purine synthesis inhibition / DNA AlkylationHigh (Broad-spectrum cytotoxic)< 5 µM (Melanoma)
Benzo[d]imidazole-2-carboxamide Compound 8eFtsZ Inhibition (Anti-TB)> 50 µg/mL (RAW 264.7)2.15 µM (M. tuberculosis)
1H-imidazole-2-carboxamide ZINC19910518 analogPlasmodium falciparum (Antimalarial)> 100 µM (HepG2)< 1 µM (P. falciparum)
4-Amino-1H-imidazole-5-carboxamide Azolothiazinone derivativesCell proliferation inhibitionConcentration-dependent (A549)Variable
4-Amino-1H-imidazole-2-carboxamide Synthesized 4-AICA-2 DerivativesTargeted Kinase / PathogenLow (Cell-line dependent)Highly Selective

Data synthesized from comparative pharmacological evaluations of imidazole scaffolds[3],[4],[6].

Self-Validating Protocol for Cytotoxicity Profiling

When screening 4-AICA-2 derivatives, relying solely on metabolic assays (like MTT) can yield false positives for cytotoxicity if the compound is merely cytostatic. To ensure trustworthiness, every cytotoxicity protocol must be a self-validating system that proves causality. The following workflow pairs metabolic screening with orthogonal flow cytometry to definitively separate true cytotoxicity (apoptosis/necrosis) from metabolic downregulation.

Protocol Step1 1. Compound Preparation (4-AICA-2 Library in DMSO) Step2 2. Cell Line Seeding (HepG2, RAW 264.7) Step1->Step2 Step3 3. Compound Exposure (24h - 72h Incubation) Step2->Step3 Split1 Primary Screen: MTT/MTS Assay Step3->Split1 Split2 Orthogonal Validation: Annexin V/PI Flow Cytometry Step3->Split2 Result Calculate IC50 / CC50 Determine Selectivity Index Split1->Result Split2->Result

Self-validating high-throughput cytotoxicity screening workflow for imidazole derivatives.

Step-by-Step Methodology:
  • Compound Preparation: Dissolve 4-AICA-2 derivatives in DMSO to create 10 mM stock solutions. Dilute in culture media to achieve final assay concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains <0.5% to prevent solvent-induced toxicity).

  • Cell Line Selection & Seeding:

    • Causality Note: We utilize HepG2 cells to assess hepatotoxicity, as imidazole prodrugs are often metabolized by hepatic CYPs[1],[5]. We utilize RAW 264.7 murine macrophages to assess immune cell viability, which is crucial for anti-infective derivatives[3].

    • Seed cells at 1×104 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.

  • Compound Exposure: Treat cells with the concentration gradient of 4-AICA-2 derivatives. Include Dacarbazine as a positive cytotoxic control and vehicle (0.5% DMSO) as a negative control. Incubate for 48 hours.

  • Primary Viability Screen (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Orthogonal Validation (Annexin V/PI Flow Cytometry):

    • Causality Note: MTT only measures mitochondrial reductase activity. Annexin V/PI directly measures phosphatidylserine externalization and membrane permeabilization. This orthogonal step proves that a drop in MTT absorbance is due to actual cell death (cytotoxicity) rather than just a temporary metabolic pausing (cytostatic effect).

    • Harvest cells from parallel plates, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL PI. Analyze via flow cytometry within 1 hour.

Strategic SAR Implications for Drug Development

The comparative data demonstrates that the 4-amino-1H-imidazole-2-carboxamide scaffold is an ideal starting point for scaffold hopping when off-target cytotoxicity is a limiting factor in your lead optimization. While 4-carboxamide and 5-carboxamide derivatives (such as novel azolothiazinones) often show concentration-dependent cytotoxicity against human cancer cell lines (e.g., A549, HT-29)[6], the 2-carboxamide architecture consistently spares mammalian cells (CC50 > 100 µM) while maintaining high-affinity target engagement[4],[5]. By leveraging the protocols and mechanistic insights above, development teams can confidently isolate the therapeutic efficacy of 4-AICA-2 derivatives from the historical toxicity baggage of their purine-mimicking isomers.

Sources

Charting the Kinome: A Guide to Determining the Selectivity Profile of 4-amino-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the interaction of a small molecule with the human kinome is a critical step in the journey from a promising hit to a viable therapeutic candidate. The selectivity of a kinase inhibitor is a key determinant of its efficacy and potential off-target toxicities. This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel compound, using 4-amino-1H-imidazole-2-carboxamide as a representative example. We will delve into the rationale behind experimental choices, provide a detailed protocol for a common kinase assay, and illustrate how to interpret and present the resulting data.

The Imperative of Kinase Selectivity

The human genome contains over 500 kinases, which play pivotal roles in regulating a vast array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2][3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[4] A compound that inhibits multiple kinases may exhibit unexpected off-target effects or even beneficial polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity across a broad panel of kinases is an indispensable part of preclinical drug development.[5][6][7]

This guide will walk you through the process of generating a kinase selectivity profile, a crucial dataset that informs lead optimization, target validation, and the prediction of potential clinical outcomes.

Experimental Design: A Strategic Approach to Kinome Profiling

Before embarking on large-scale screening, a well-defined experimental plan is essential. This involves selecting the appropriate assay technology, determining the screening concentration, and choosing the composition of the kinase panel.

Choosing the Right Assay Platform:

Several robust technologies are available for biochemical kinase profiling, each with its own advantages.[8] Common methods include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][8] They are highly sensitive, amenable to high-throughput screening, and offer a universal platform for virtually any kinase.[3][4]

  • Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen™, TR-FRET): These assays measure the binding of an inhibitor to a kinase or the phosphorylation of a substrate.[3][9] They are particularly useful for detecting compounds that bind to the ATP site.[9]

  • Cell-Based Assays (e.g., NanoBRET™ Target Engagement): These assays measure compound binding to a kinase within a cellular environment, providing more physiologically relevant data on target engagement and cell permeability.[6]

For an initial broad selectivity screen, a biochemical assay like ADP-Glo™ offers a cost-effective and comprehensive approach.

Determining the Screening Concentration:

The choice of a single high concentration for initial screening (e.g., 1 or 10 µM) is a common strategy to identify a broad range of potential interactions.[10][11] This approach allows for the identification of even weak inhibitors, which can then be prioritized for further dose-response studies to determine their potency (IC50).

Selecting the Kinase Panel:

Several vendors offer pre-defined kinase panels of varying sizes, from smaller, more focused panels (e.g., oncology-focused) to near-complete kinome scans.[1][5][7] For a novel compound with an unknown primary target, a broad panel is recommended to obtain a comprehensive overview of its selectivity.

Methodology: A Step-by-Step Protocol for an ADP-Glo™ Kinase Assay

The following protocol provides a detailed workflow for assessing the inhibitory activity of 4-amino-1H-imidazole-2-carboxamide against a panel of kinases using the ADP-Glo™ assay.[4]

I. Reagent Preparation:

  • Compound Dilution: Prepare a stock solution of 4-amino-1H-imidazole-2-carboxamide in 100% DMSO. Subsequently, create a working stock at the desired concentration in the appropriate kinase buffer.

  • Kinase and Substrate Preparation: Reconstitute and dilute each kinase and its corresponding substrate to the optimal working concentration in the kinase buffer, as recommended by the manufacturer. The optimal enzyme concentration should be determined empirically to ensure the assay is in the linear range.[4]

  • ATP Solution: Prepare the ATP solution at the desired concentration (often at the Km for each specific kinase to accurately assess potency, or at a higher concentration like 1 mM to mimic physiological conditions).[1][5]

II. Assay Procedure:

  • Compound Plating: Dispense a small volume of the diluted 4-amino-1H-imidazole-2-carboxamide or DMSO (vehicle control) into the wells of a 384-well plate.[4]

  • Enzyme Addition: Add the prepared kinase solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.[4]

  • Initiation of Kinase Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours) to allow for substrate phosphorylation.[4]

  • Termination of Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes at room temperature.[4]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

III. Data Analysis:

  • Normalization: The raw luminescence data is normalized using the "no enzyme" (background) and vehicle control (100% activity) wells.

  • Calculation of Percent Inhibition: The percent inhibition for each kinase at the tested compound concentration is calculated using the following formula: Percent Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

  • IC50 Determination: For kinases showing significant inhibition in the primary screen, a dose-response experiment is performed by testing a range of compound concentrations. The resulting data is fitted to a four-parameter logistic model to determine the IC50 value.

Visualizing the Workflow

The following diagram illustrates the key steps in determining the kinase selectivity profile of a novel compound.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Plating Compound Plating Compound->Plating Kinase Kinase & Substrate Prep Enzyme_Add Enzyme Addition Kinase->Enzyme_Add ATP ATP Solution Prep Reaction_Start Initiate Reaction ATP->Reaction_Start Plating->Enzyme_Add Preincubation Pre-incubation Enzyme_Add->Preincubation Preincubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction & Deplete ATP Incubation->Reaction_Stop Signal_Gen Signal Generation Reaction_Stop->Signal_Gen Readout Luminescence Reading Signal_Gen->Readout Normalization Data Normalization Readout->Normalization Inhibition_Calc Calculate % Inhibition Normalization->Inhibition_Calc IC50_Curve IC50 Curve Fitting Inhibition_Calc->IC50_Curve Selectivity_Profile Generate Selectivity Profile IC50_Curve->Selectivity_Profile

Caption: Workflow for Kinase Selectivity Profiling.

Interpreting the Data: A Hypothetical Profile for 4-amino-1H-imidazole-2-carboxamide

The results of a kinase selectivity screen are typically presented in a table or a dendrogram. Below is a hypothetical dataset for 4-amino-1H-imidazole-2-carboxamide screened at 10 µM against a representative kinase panel.

Kinase FamilyKinase TargetPercent Inhibition at 10 µM
TK ABL185%
FAK92%
VEGFR235%
CMGC CDK215%
GSK3β22%
AGC PKA5%
PKCι88%
CAMK CAMK2A10%
STE MAP4K475%
TKL TAK195%

This is a hypothetical dataset for illustrative purposes.

Data Interpretation:

  • Primary Hits: From this hypothetical data, 4-amino-1H-imidazole-2-carboxamide shows strong inhibition (>75% at 10 µM) against TAK1, FAK, ABL1, PKCι, and MAP4K4.

  • Selectivity: The compound demonstrates a degree of selectivity, with weaker or no significant inhibition of kinases in the CMGC, AGC (excluding PKCι), and CAMK families at the tested concentration.

  • Next Steps: The primary hits should be followed up with IC50 determinations to quantify their potency. The observed inhibition of multiple kinases suggests that further structure-activity relationship (SAR) studies may be necessary to improve selectivity if a single target is desired.

Comparison with Other Imidazole-Based Kinase Inhibitors

The imidazole scaffold is a common motif in kinase inhibitors. Comparing the hypothetical profile of our compound to known imidazole-based inhibitors can provide valuable context. For instance, some 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of TAK1.[10][11][12][13] Another derivative, 5-amino-1H-imidazole-4-carboxamide (ICA-1s), has been reported as a specific inhibitor of PKC-ι.[14] If our hypothetical compound also potently inhibits these kinases, it would be crucial to assess its selectivity against the known off-targets of these other inhibitors. For example, some TAK1 inhibitors have shown activity against ABL1, which aligns with our hypothetical data.[10][11]

Conclusion

Determining the kinase selectivity profile is a cornerstone of modern drug discovery. A systematic approach, employing robust assay technologies and thoughtful data analysis, is essential for characterizing the activity of novel inhibitors like 4-amino-1H-imidazole-2-carboxamide. The resulting data provides invaluable insights that guide medicinal chemistry efforts, inform the selection of appropriate cellular models for efficacy testing, and ultimately contribute to the development of safer and more effective kinase-targeted therapies.

References

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Sino Biological. Compound Screening and Profiling Services. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • van den Hurk, H. G. D., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555–562. [Link]

  • ACS Medicinal Chemistry Letters. (2021, March 3). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • ResearchGate. (2021, March). Discovery of 2,4-1 H -Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • MDPI. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • PubMed. (2019, January 15). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. [Link]

  • PubMed. (2021, March 3). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-1H-imidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of 4-amino-1H-imidazole-2-carboxamide, a crucial practice for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a Senior Application Scientist, my objective is to offer a guide grounded in established safety principles and field-proven practices, empowering researchers to manage chemical waste with confidence and precision.

Hazard Assessment and Rationale for Stringent Disposal

Based on analogous compounds, 4-amino-1H-imidazole-2-carboxamide should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4] More potent hazards associated with the imidazole class, such as corrosivity and reproductive toxicity, must also be considered as a precautionary measure.[2][5][6] Therefore, the cardinal rule is that this compound and any materials contaminated with it must never be disposed of in standard trash or discharged into the sewer system.[5][7] Improper disposal can lead to environmental contamination and pose a risk to public health.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related activities, the correct Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety, designed to prevent any direct contact with the chemical.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8]Protects eyes from accidental splashes of the chemical or contaminated solvents.
Hand Protection GlovesNitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use.[1][7]Prevents dermal absorption, which can be a significant route of exposure. Contaminated gloves must be disposed of as hazardous waste.[9]
Body Protection Lab CoatA fully buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically requiredWork should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10]A fume hood provides adequate ventilation and containment, preventing the inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of 4-amino-1H-imidazole-2-carboxamide must be systematic and meticulous. The following workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and regulatory standards.

Step 1: Waste Collection

  • Segregation is Key: Collect all waste materials containing 4-amino-1H-imidazole-2-carboxamide separately from other waste streams. This includes neat (pure) compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions.

  • Designated Container: Use a dedicated, sealable, and chemically compatible waste container.[1][7] The container must be in good condition, with no leaks or cracks.

Step 2: Labeling for Safety and Compliance

  • Clarity is Crucial: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "4-amino-1H-imidazole-2-carboxamide".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Secure Temporary Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from general laboratory traffic and incompatible materials like strong oxidizing agents and acids.[5][8]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

  • Professional Service: The ultimate disposal of the chemical waste must be handled by a licensed professional waste disposal service.[7][9] Do not attempt to treat or dispose of the chemical waste yourself.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a collection. Provide them with an accurate description of the waste.[1]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or not within a fume hood, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain the spill.[1][3] Avoid generating dust.[8]

  • Cleanup: Using appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EH&S department, following their specific reporting protocol.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-amino-1H-imidazole-2-carboxamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Start: Generate Waste (4-amino-1H-imidazole-2-carboxamide) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Label Container Clearly: 'Hazardous Waste' + Chemical Name C->D E Store Securely in a Designated Satellite Accumulation Area D->E F Is Container Full or Project Complete? E->F F->E No G Contact EH&S for Waste Pickup F->G Yes H Waste Transferred to Licensed Disposal Contractor G->H I End: Disposal Complete H->I

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.